Mastl-IN-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H13F2N7 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-N-[(2,3-difluorophenyl)methyl]-6-(1H-indazol-6-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H13F2N7/c18-12-3-1-2-11(14(12)19)7-21-17-24-15(23-16(20)25-17)9-4-5-10-8-22-26-13(10)6-9/h1-6,8H,7H2,(H,22,26)(H3,20,21,23,24,25) |
Clave InChI |
DUQPOQNOAUTKMG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Mastl-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2][3] Its primary function is to ensure the fidelity of cell division by maintaining the phosphorylated state of mitotic substrates, a process driven by cyclin-dependent kinase 1 (CDK1).[4][5] Mastl achieves this by indirectly inhibiting the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55), a key tumor suppressor.[1][6][7] Dysregulation and overexpression of Mastl have been implicated in various malignancies, including breast, colon, and oral cancers, often correlating with poor patient prognosis and chemoresistance.[6][8][9] This has positioned Mastl as a compelling therapeutic target in oncology.[1][3][10]
Mastl-IN-4 is a potent and selective small molecule inhibitor of Mastl kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
The canonical Mastl signaling pathway is pivotal for the precise control of mitotic entry and exit.[5] During mitosis, Mastl is activated and subsequently phosphorylates its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[5][11][12] Upon phosphorylation, ENSA and ARPP19 become potent inhibitors of the PP2A-B55 phosphatase complex.[5][8] This inhibition is crucial for preventing the premature dephosphorylation of CDK1 substrates, thereby ensuring a stable mitotic state.[2][5]
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of Mastl. This action prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of the tumor-suppressive PP2A-B55 complex.[10] The restored phosphatase activity of PP2A-B55 results in the dephosphorylation of CDK1 substrates, ultimately leading to mitotic disruption, cell cycle arrest, and apoptosis in cancer cells.[10]
Recent studies have also uncovered kinase-independent roles for Mastl in regulating the actomyosin (B1167339) cytoskeleton, cell spreading, and attachment, which may also be affected by inhibitor binding.[11][13][14] Furthermore, the Mastl pathway has been shown to intersect with other critical oncogenic signaling cascades, including the AKT/mTOR and Wnt/β-catenin pathways.[1][4][8]
Quantitative Data on Mastl Inhibitors
The development of Mastl inhibitors has yielded several compounds with varying potencies. The table below summarizes the available quantitative data for this compound and other notable inhibitors.
| Compound | Target | pIC50 | IC50 | Cell Proliferation IC50 | Cell Line | Reference |
| This compound | Mastl | 9.15 | - | - | - | [12] |
| Mastl-IN-1 | Mastl | - | - | - | - | [12] |
| Mastl-IN-2 | Mastl | - | - | 2.8 nM | MIA PaCa-2 | [12] |
| Mastl-IN-3 | Mastl | 9.10 | - | - | - | [12] |
| MKI-1 | Mastl | - | 9.9 µM | - | Breast Cancer | [15] |
| MKI-2 | Mastl | - | 37.44 nM (in vitro), 142.7 nM (cellular) | - | Breast Cancer | [15] |
| MASTL/Aurora A-IN-1 | Mastl, Aurora A | - | 0.56 µM (Mastl), 0.16 µM (Aurora A) | 0.023-0.051 µM | Various | [12] |
Experimental Protocols
In Vitro Mastl Kinase Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of a Mastl inhibitor, such as this compound, using a fluorescence-based kinase assay.
Materials:
-
Recombinant human Mastl protein
-
Mastl substrate (e.g., recombinant ENSA or a synthetic peptide)
-
This compound or other test compounds
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
-
ADP detection reagent (e.g., Kinase Assay Kit)[17]
-
384-well or 96-well black plates
-
Fluorescent plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.[16] Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add kinase buffer to the wells of the microplate.
-
Add the diluted this compound or control vehicle (DMSO) to the appropriate wells.
-
Add the Mastl substrate to all wells.
-
To initiate the kinase reaction, add a solution of recombinant Mastl protein and ATP to each well. The final ATP concentration should be at or near the Km for Mastl.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.[17] This typically involves an enzymatic reaction that converts ADP to a fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[17]
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (no inhibitor) and negative control (no enzyme).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 can be calculated as -log(IC50).
-
Immunoprecipitation of Mastl for Kinase Assay
This protocol outlines the immunoprecipitation of Mastl from cell lysates for subsequent in vitro kinase activity assessment.[5]
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors)[18]
-
Anti-Mastl antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Kinase assay reagents (as described above)
Procedure:
-
Cell Lysis: Lyse cultured cells expressing Mastl using the appropriate lysis buffer.[5]
-
Lysate Pre-clearing: (Optional) Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.[5]
-
Immunoprecipitation:
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove unbound proteins.
-
Kinase Assay: Resuspend the beads with the immunoprecipitated Mastl in kinase buffer and proceed with the in vitro kinase assay as described above, using the bead-bound kinase.[5]
Visualizing the Mechanism of Action
Mastl Signaling Pathway
The following diagram illustrates the canonical signaling pathway regulated by Mastl kinase.
Caption: The Mastl signaling cascade in mitotic regulation.
Mechanism of Action of this compound
This diagram illustrates how this compound disrupts the Mastl signaling pathway.
Caption: Inhibition of the Mastl pathway by this compound.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 9. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
MASTL Kinase: A Pivotal Regulator of the Cell Cycle and an Emerging Oncogenic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), the human ortholog of Drosophila Greatwall (Gwl), is a critical regulator of the cell cycle.[1][2] Its primary function is to ensure the fidelity of mitosis by maintaining the phosphorylation state of key mitotic substrates. MASTL achieves this by phosphorylating and activating the endogenous inhibitors (ENSA/ARPP19) of the protein phosphatase 2A (PP2A-B55) complex, a major phosphatase that counteracts the activity of cyclin-dependent kinase 1 (CDK1).[3][4] Disruption of this intricate balance leads to severe mitotic defects and chromosomal instability, a hallmark of cancer.[2] Beyond its canonical role in mitosis, emerging evidence implicates MASTL in DNA replication, the DNA damage response, and the regulation of key oncogenic signaling pathways, including PI3K/AKT/mTOR and Wnt/β-catenin.[1][2] Its frequent upregulation in various cancers, correlated with poor patient prognosis and therapy resistance, has positioned MASTL as a compelling target for novel anticancer therapeutics.[5][6] This guide provides a comprehensive overview of MASTL's function, regulation, and involvement in disease, alongside relevant experimental methodologies for its study.
Core Function in Mitosis: The MASTL-ENSA-PP2A Axis
The progression through mitosis is governed by a delicate and dynamic equilibrium between protein phosphorylation, primarily driven by the CDK1-Cyclin B complex (also known as M-phase promoting factor or MPF), and dephosphorylation, mediated by phosphatases.[1] The PP2A-B55 holoenzyme is a key phosphatase responsible for dephosphorylating CDK1 substrates, which would otherwise promote mitotic exit.[7]
MASTL kinase is the master regulator that silences PP2A-B55 during mitosis to ensure a stable mitotic state.[1][8] Upon entry into mitosis, MASTL is activated by CDK1.[3] Active MASTL then phosphorylates its only well-characterized substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4][9] This single phosphorylation event transforms ENSA and ARPP19 into potent and specific inhibitors of the PP2A-B55 phosphatase complex.[3] The inhibition of PP2A-B55 prevents the premature dephosphorylation of CDK1 substrates, thereby sustaining the high level of phosphorylation required for chromosome condensation, spindle assembly, and maintenance of the mitotic state until the onset of anaphase.[10][11]
Disruption of this "MASTL-ENSA-PP2A" (MEP) axis results in severe mitotic consequences, including defects in chromosome segregation and cytokinesis, which can drive chromosomal instability.[2]
Regulation and Substrates of MASTL Kinase
Regulation of Activity and Localization
MASTL kinase activity is tightly regulated throughout the cell cycle. Its activity is low during the G1, S, and G2 phases, increases sharply at the G2/M transition, and then declines at the metaphase-anaphase transition.[3] The primary mechanism of activation involves direct phosphorylation by CDK1 at threonine residues (T194 and T207 in humans) within its kinase domain.[3]
In addition to temporal control, MASTL is also subject to spatial regulation. In Drosophila, Gwl translocates from the nucleus to the cytoplasm during prophase.[12] This nucleo-cytoplasmic shuttling is critical for its function, as it allows MASTL to access and phosphorylate its cytoplasmic substrates, thereby inhibiting cytoplasmic PP2A-B55 upon nuclear envelope breakdown.[11][12]
Substrates of MASTL
As mentioned, ENSA and ARPP19 are the only universally accepted, bona fide substrates of MASTL.[13][14] However, recent phosphoproteomic screens have begun to identify novel potential substrates, suggesting that MASTL's functions may be broader than previously understood. An in cellulo kinase screen identified 26 novel proteins with increased phosphorylation in the presence of active MASTL, including hnRNPM, YB1, and RPS6.[14] Another study identified ACTG1 (actin gamma 1), TLN1 (Talin), and PIP5K1C as potential targets.[9] These findings hint at kinase-dependent roles for MASTL beyond mitotic regulation, potentially in areas like RNA processing and cytoskeletal dynamics.[9][14]
Expanding Roles of MASTL Beyond Mitosis
While its role in mitosis is well-established, MASTL is also implicated in other critical cellular processes.
-
S-Phase Control and DNA Damage Response: The MASTL-ENSA-PP2A pathway has been shown to control the length of the S phase by regulating the firing of replication origins.[3] Furthermore, MASTL functions as a regulator of the DNA damage response (DDR), facilitating cell cycle reentry after DNA damage has been repaired.[6]
-
Crosstalk with Oncogenic Pathways: MASTL has been shown to regulate the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1][5] It can promote Wnt/β-catenin signaling by regulating the phosphorylation of GSK3β.[5] Additionally, the MASTL-PP2A module restrains PI3K-Akt activity in an mTORC1-dependent manner, forming a negative feedback loop that is crucial for metabolic homeostasis.[15]
MASTL in Oncology and Drug Development
The critical functions of MASTL in cell proliferation and genome stability make its deregulation a significant factor in tumorigenesis. MASTL is frequently upregulated in various malignancies, including breast, oral, and head and neck cancers.[5][6] This overexpression often correlates with aggressive tumor features, cancer progression, resistance to chemotherapy, and poor patient survival.[6]
These findings validate MASTL as a promising therapeutic target in oncology.[16][17] The development of small molecule inhibitors aims to disrupt MASTL's catalytic activity, leading to mitotic catastrophe and selective death of rapidly proliferating cancer cells.[18]
Quantitative Data: MASTL Inhibitors
Several small molecule inhibitors targeting MASTL have been identified and characterized. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Inhibitor Name | Target | IC50 (in vitro) | Cellular IC50 | Reference |
| GKI-1 | MASTL | μM range | Not specified | [5][18] |
| MKI-1 | MASTL | Not specified | μM range | [19] |
| MKI-2 | MASTL | 37.44 nM | 142.7 nM | [18] |
| MASTL/Aurora A-IN-1 | MASTL, Aurora A | 0.56 μM (MASTL) | Not specified | [4] |
Table 1: Summary of reported IC50 values for selected MASTL inhibitors.
Key Experimental Protocols
Studying MASTL kinase function often involves a combination of biochemical and cell-based assays. Below are generalized protocols for key experimental approaches.
In Vitro Kinase Assay
This assay directly measures the ability of purified MASTL to phosphorylate a substrate.
Methodology:
-
Reagent Preparation:
-
Purify recombinant active MASTL kinase and a substrate protein (e.g., recombinant ENSA or ARPP19).
-
Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Prepare ATP solution (including radiolabeled [γ-³²P]ATP for autoradiography or non-labeled ATP for antibody-based detection).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 50-100 ng of active MASTL kinase with 1-2 µg of substrate protein in the kinase assay buffer.
-
If testing inhibitors, pre-incubate the kinase with the compound for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP (e.g., to a final concentration of 100 µM).
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 4X LDS sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Detection:
-
Autoradiography: Transfer the gel to blotting paper and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P signal.
-
Western Blot: Transfer proteins to a PVDF membrane and probe with a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Greatwall maintains mitosis through regulation of PP2A | The EMBO Journal [link.springer.com]
- 9. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASTL - Wikipedia [en.wikipedia.org]
- 11. Greatwall is essential to prevent mitotic collapse after nuclear envelope breakdown in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle regulation of Greatwall kinase nuclear localization facilitates mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 16. Discovery and characterization of potent and selective inhibitors of MASTL - American Chemical Society [acs.digitellinc.com]
- 17. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MASTL Inhibitors(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Mastl-IN-4: A Potent Inhibitor of Greatwall Kinase for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), has emerged as a critical regulator of mitotic progression and a promising therapeutic target in oncology. Its primary function involves the indirect inhibition of the tumor suppressor protein phosphatase 2A (PP2A), a key event for the stable phosphorylation of mitotic substrates and faithful cell division. Dysregulation of MASTL activity is implicated in various malignancies, driving research towards the discovery of potent and selective inhibitors. This technical guide provides a comprehensive overview of Mastl-IN-4, a potent inhibitor of Greatwall kinase. While specific data for this compound is limited in publicly available literature, this document consolidates the known information and presents a broader context of MASTL inhibition by referencing data from other well-characterized MASTL inhibitors. This guide includes a summary of quantitative data, detailed experimental protocols for assessing MASTL activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Greatwall (MASTL) Kinase
Greatwall kinase is a pivotal component of the cell cycle machinery, ensuring the fidelity of mitosis.[1][2] Its activation at the onset of mitosis triggers a signaling cascade that culminates in the inhibition of the PP2A-B55 phosphatase complex.[3] This inhibition is crucial for maintaining the phosphorylated state of numerous substrates of cyclin-dependent kinase 1 (Cdk1), thereby promoting mitotic entry and progression.[2][3]
The canonical MASTL signaling pathway involves the direct phosphorylation of two small protein substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4] Upon phosphorylation by MASTL, ENSA and ARPP19 become potent inhibitors of PP2A-B55.[2] The significance of the MASTL-ENSA/ARPP19-PP2A-B55 axis is underscored by its high conservation from yeast to humans.[3] Aberrant activation or overexpression of MASTL has been linked to genomic instability and oncogenesis, making it an attractive target for cancer therapy.[5][6]
This compound: A Potent Greatwall Kinase Inhibitor
This compound has been identified as a potent inhibitor of MASTL kinase.[4] While detailed characterization and experimental data for this compound are not extensively available in the public domain, its high potency is indicated by its pIC50 value.
Quantitative Data for MASTL Inhibitors
To provide a comparative landscape of MASTL inhibition, the following table summarizes the available quantitative data for this compound and other notable MASTL inhibitors.
| Inhibitor | pIC50 | IC50 | Ki | Assay Type | Reference |
| This compound | 9.15 | Not Reported | Not Reported | Not Reported | [4] |
| MKI-1 | Not Reported | 9.9 µM | Not Reported | In vitro kinase assay | [7] |
| MKI-2 | Not Reported | 37.44 nM (in vitro), 142.7 nM (cellular) | Not Reported | In vitro kinase assay, Cellular phospho-ENSA assay | [7] |
| GKI-1 | Not Reported | 10 µM | Not Reported | In vitro kinase assay | [7] |
| Flavopiridol | Not Reported | 82.1 nM (EC50) | Not Reported | In vitro kinase assay | |
| MASTL-IN-1 | Not Reported | Not Reported | 0.03 nM | Biochemical assay | Not explicitly stated, inferred from related compound data. |
Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
The following sections detail standardized protocols for evaluating the biochemical and cellular activity of MASTL inhibitors like this compound. These protocols are based on established methodologies for other MASTL inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant MASTL kinase.
Objective: To determine the in vitro IC50 value of a test compound against MASTL kinase.
Materials:
-
Recombinant human MASTL kinase
-
Recombinant substrate (e.g., ENSA or ARPP19)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the recombinant MASTL kinase, the substrate, and the kinase assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of ENSA/ARPP19 Phosphorylation
This assay assesses the ability of an inhibitor to block MASTL activity within a cellular context by measuring the phosphorylation of its direct substrates.
Objective: To determine the cellular efficacy of a test compound in inhibiting MASTL kinase.
Materials:
-
Human cell line (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Mitotic arresting agent (e.g., nocodazole (B1683961) or colcemid)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated ENSA (p-ENSA) or ARPP19 (p-ARPP19)
-
Secondary antibody conjugated to a fluorescent dye or HRP
-
Immunoblotting or immunofluorescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a mitotic arresting agent to enrich the population of cells in mitosis, where MASTL is active.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the cells and incubate for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of ENSA or ARPP19 using either:
-
Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for p-ENSA or p-ARPP19.
-
Immunofluorescence: Fix and permeabilize the cells, stain with the p-ENSA or p-ARPP19 antibody, and visualize using a fluorescence microscope.
-
-
Quantify the signal intensity of the phosphorylated substrate and normalize it to a loading control (for immunoblotting) or cell number (for immunofluorescence).
-
Plot the normalized phosphorylation signal against the inhibitor concentration to determine the cellular IC50.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the MASTL signaling pathway and a typical experimental workflow.
The Greatwall (MASTL) Kinase Signaling Pathway
References
- 1. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAST kinase KIN-4 carries out mitotic entry functions of Greatwall in C. elegans | The EMBO Journal [link.springer.com]
- 7. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
Mastl-IN-4: A Technical Guide to its Role in Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Mastl-IN-4, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), in the regulation of mitotic progression. This document details the core signaling pathway of MASTL, the mechanism of action of its inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their characterization.
Introduction to MASTL Kinase and its Role in Mitosis
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of the cell cycle, ensuring the fidelity of mitotic progression.[1][2] Its primary function is to indirectly inhibit the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit-containing holoenzyme (PP2A-B55).[1][2] This inhibition is crucial for maintaining the phosphorylation of numerous substrates of Cyclin-dependent kinase 1 (CDK1), a master regulator of mitosis.[1][3]
During mitosis, MASTL phosphorylates two key substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2][4] Once phosphorylated, these proteins become potent inhibitors of PP2A-B55.[4] The suppression of PP2A-B55 activity prevents the premature dephosphorylation of CDK1 substrates, thereby ensuring a stable mitotic state and proper chromosome segregation.[1][5] Dysregulation of MASTL activity is frequently observed in various cancers, leading to chromosomal instability and promoting tumorigenesis, making it an attractive target for cancer therapy.[2][6]
This compound: A Potent Inhibitor of MASTL Kinase
This compound, also referred to as compound 70, has been identified as a potent inhibitor of MASTL kinase.[5] Its discovery and characterization are part of a broader effort to develop small-molecule inhibitors targeting MASTL for therapeutic purposes.
Mechanism of Action
This compound, like other MASTL inhibitors, is designed to bind to the ATP-binding pocket of the MASTL kinase domain, thereby preventing the phosphorylation of its downstream substrates, ENSA and ARPP19. This leads to the reactivation of PP2A-B55, which in turn dephosphorylates CDK1 substrates, ultimately causing mitotic defects and cell death in cancer cells.
Quantitative Data for MASTL Inhibitors
While detailed quantitative data specifically for this compound's effect on cellular mitotic progression is not extensively published in peer-reviewed literature, data from other potent MASTL inhibitors such as MKI-1 and MKI-2 provide valuable insights into the expected efficacy.
| Inhibitor | Target | In Vitro IC50 | Cellular p-ENSA Inhibition IC50 | Anti-proliferative Activity (HeLa cells) | Reference |
| This compound (compound 70) | MASTL | pIC50 = 9.19 | Not Reported | pIC50 = 7.35 | [5] |
| MKI-1 | MASTL | 9.9 µM | Not Reported | Not Reported | [7] |
| MKI-2 | MASTL | 37.44 nM | 142.7 nM | Not Reported | [8] |
Signaling Pathways
The following diagrams illustrate the core MASTL signaling pathway and the mechanism of its inhibition by compounds like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MASTL inhibitors.
In Vitro MASTL Kinase Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit MASTL kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human MASTL protein
-
Recombinant ENSA or ARPP19 substrate[9]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
ATP solution
-
This compound or other test compounds
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of a solution containing recombinant MASTL kinase and the ENSA/ARPP19 substrate in Kinase Buffer A.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration typically 10 µM).[9]
-
Incubate the plate at 30°C for 1 hour.[9]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely correlated with MASTL kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for MASTL Inhibition (p-ENSA Immunofluorescence)
This cell-based assay quantifies the inhibition of MASTL in a cellular context by measuring the phosphorylation of its direct substrate, ENSA.
Materials:
-
Human cancer cell line (e.g., MCF7, HeLa)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Colcemid or Nocodazole (to enrich for mitotic cells)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-ENSA (Ser67)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 16 hours).[7]
-
For the last 4-6 hours of treatment, add a mitotic arresting agent like colcemid (e.g., 80 ng/mL) to enrich the mitotic cell population.[7][8]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-phospho-ENSA antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-ENSA in the mitotic cell population.
-
Calculate the cellular IC50 value for the inhibition of ENSA phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of MASTL inhibition on cell cycle distribution.
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[11]
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. Inhibition of MASTL is expected to cause an accumulation of cells in the G2/M phase.[11][12][13]
Expected Outcomes of MASTL Inhibition
Inhibition of MASTL by compounds such as this compound is anticipated to induce a range of cellular phenotypes consistent with mitotic disruption:
-
Mitotic Arrest: Cells are expected to arrest in mitosis due to the inability to maintain the phosphorylated state of CDK1 substrates required for proper mitotic progression.[8]
-
Mitotic Catastrophe: Prolonged mitotic arrest often leads to mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, micronucleation, and ultimately apoptosis.[8]
-
Chromosome Missegregation: Defects in the mitotic checkpoint and chromosome condensation can lead to improper chromosome segregation.[2]
-
Anti-proliferative Effects: The induction of mitotic arrest and cell death results in a potent anti-proliferative effect in cancer cells.[5]
Conclusion
This compound represents a promising chemical tool for the investigation of MASTL kinase function and a potential starting point for the development of novel anti-cancer therapeutics. Its high potency makes it a valuable agent for dissecting the intricate roles of MASTL in mitotic progression and beyond. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of this compound and other next-generation MASTL inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting this critical mitotic kinase.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | MASTL Facilitates Mitotic Progression [reactome.org]
- 5. Avelos Therapeutics presents new MASTL inhibitors | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Inflammatory cytokine-induced expression of MASTL is involved in hepatocarcinogenesis by regulating cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 13. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Kinase-Independent Functions of MASTL: A Technical Guide for Researchers
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its kinase activity, primarily targeting ARPP19 and ENSA to inhibit protein phosphatase 2A (PP2A), is well-established. However, a growing body of evidence reveals that MASTL possesses crucial functions independent of its catalytic activity. These non-canonical roles, primarily mediated through protein-protein interactions and scaffolding functions, are implicated in the regulation of the actomyosin (B1167339) cytoskeleton, cell contractility, motility, and invasion, as well as in the DNA damage response. This technical guide provides an in-depth overview of the known kinase-independent functions of MASTL, presenting quantitative data from key studies, detailed experimental protocols to investigate these functions, and visual representations of the associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of MASTL in cellular processes and its potential as a therapeutic target.
Introduction
While the role of MASTL as a kinase in orchestrating mitotic events is extensively documented, recent studies have unveiled a new dimension to its functionality that is independent of its phosphorylating capacity.[1][2] These kinase-independent roles are particularly relevant in the context of cancer biology, where MASTL is often overexpressed and correlates with poor prognosis.[3][4] Understanding these non-catalytic functions is crucial for the comprehensive appreciation of MASTL's biological significance and for the development of novel therapeutic strategies that may target these specific interactions.
This guide will focus on the following key kinase-independent functions of MASTL:
-
Regulation of the Actomyosin Cytoskeleton and Cell Motility: MASTL's role as a scaffold protein in the MRTF-A/SRF signaling pathway.
-
Modulation of the DNA Damage Response: The regulation of MASTL protein stability independent of its kinase function.
We will provide detailed experimental methodologies that have been used to elucidate these functions, present quantitative data in a structured format, and use diagrams to illustrate the complex molecular interactions and experimental workflows.
Kinase-Independent Regulation of the Actomyosin Cytoskeleton and Cell Motility
A significant body of evidence points to a kinase-independent role for MASTL in controlling cell shape, movement, and invasion.[3][5] This function is primarily mediated through its interaction with the Myocardin-related transcription factor A (MRTF-A) and the Serum Response Factor (SRF) signaling pathway.[5][6]
The MASTL-MRTF-A/SRF Signaling Pathway
MASTL, acting as a scaffold, associates with MRTF-A, a transcriptional coactivator of SRF.[5][6] This interaction promotes the nuclear retention of MRTF-A, leading to the increased transcription of SRF target genes, many of which are involved in actomyosin contractility and cell motility, such as Rho guanine (B1146940) nucleotide exchange factor 2 (GEF-H1) and Tropomyosin 4.2 (TPM4).[3][5] Importantly, the expression of a kinase-dead mutant of MASTL (G44S) is sufficient to rescue the effects of MASTL depletion on cell spreading and MRTF-A/SRF activity, demonstrating the kinase-independent nature of this pathway.[5]
Quantitative Data
The following tables summarize quantitative data from proteomic and transcriptomic analyses of cells with depleted MASTL, highlighting the impact on proteins and genes involved in cell motility and the actomyosin cytoskeleton. The data is adapted from Taskinen et al., JCB 2020.
Table 1: SILAC Proteome Analysis of MASTL-Depleted MDA-MB-231 Cells
| Protein | Gene | Log2 Fold Change (siMASTL/siControl) | Function |
| Tropomyosin alpha-4 chain | TPM4 | -0.58 | Actin cytoskeleton regulation |
| Vinculin | VCL | -0.45 | Cell-cell and cell-matrix junctions |
| Myosin-10 | MYH10 | -0.39 | Actomyosin contractility |
| Rho GEF 2 | ARHGEF2 | -0.35 | Rho GTPase signaling |
| Filamin-A | FLNA | -0.32 | Actin cross-linking |
Table 2: Transcriptome Analysis of MASTL-Depleted MDA-MB-231 Cells (48h)
| Gene | Log2 Fold Change (siMASTL/siControl) | Function |
| ARHGEF2 | -0.75 | Rho GTPase signaling |
| TPM4 | -0.65 | Actin cytoskeleton regulation |
| MYH10 | -0.52 | Actomyosin contractility |
| VCL | -0.48 | Cell adhesion |
| ACTN1 | -0.41 | Actin bundling |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the kinase-independent functions of MASTL.
Generation of Kinase-Dead MASTL (G44S) Mutant
The generation of a kinase-dead MASTL mutant is essential for distinguishing between its kinase-dependent and -independent functions. The G44S mutation in the ATP-binding pocket of the kinase domain abrogates its catalytic activity.
Protocol: Site-Directed Mutagenesis
-
Primer Design: Design complementary primers containing the G44S mutation (GGC to AGC). Primers should be ~25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with a pcDNA-EGFP-MASTL WT plasmid as the template.
-
Use the following cycling parameters: 95°C for 30s, followed by 18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.
-
-
DpnI Digestion: Digest the parental methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Verification: Screen colonies by plasmid sequencing to confirm the G44S mutation.
Co-Immunoprecipitation of MASTL and MRTF-A
This protocol details the co-immunoprecipitation of MASTL and MRTF-A from cell lysates to demonstrate their physical interaction.
Protocol: Co-Immunoprecipitation
-
Cell Lysis:
-
Culture MCF7 cells transiently transfected with EGFP-MASTL WT or EGFP-MASTL G44S.
-
Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate cell lysates with anti-GFP antibody-conjugated beads (e.g., GFP-Trap) for 2 hours at 4°C with gentle rotation.
-
-
Washing: Wash the beads three times with wash buffer (e.g., IP lysis buffer with reduced Triton X-100 concentration).
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against GFP (for MASTL) and MRTF-A.
Cell Spreading Assay
This assay is used to quantify the effect of MASTL on cell adhesion and spreading on an extracellular matrix.
Protocol: Cell Spreading Assay
-
Cell Seeding: Seed MDA-MB-231 cells (control or siMASTL) onto collagen-coated coverslips.
-
Incubation: Allow cells to spread for a defined period (e.g., 2 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for F-actin with fluorescently-labeled phalloidin (B8060827) and for nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Measure the cell area using image analysis software (e.g., ImageJ).
-
3D Cell Invasion Assay
This assay assesses the invasive potential of cells in a three-dimensional matrix, mimicking the in vivo environment.
Protocol: 3D Spheroid Invasion Assay
-
Spheroid Formation: Generate tumor spheroids by seeding MDA-MB-231 cells in ultra-low attachment plates.
-
Matrix Embedding: Embed the spheroids in a 3D matrix (e.g., Matrigel or collagen I).
-
Invasion Monitoring: Monitor cell invasion from the spheroid into the surrounding matrix over time (e.g., 24-72 hours) using brightfield or fluorescence microscopy.
-
Quantification: Measure the area of invasion or the number of invading cells.
Kinase-Independent Role in the DNA Damage Response
Recent evidence suggests that MASTL plays a role in the recovery from the DNA damage checkpoint, and this function involves the regulation of its protein stability, which is independent of its kinase activity.[7][8]
Regulation of MASTL Stability
In response to DNA damage, the E3 ubiquitin ligase E6AP dissociates from MASTL, leading to a decrease in MASTL ubiquitination and subsequent protein stabilization.[7] This accumulation of MASTL protein, independent of its kinase function, contributes to the resumption of the cell cycle after DNA damage repair.[7][8]
Conclusion and Future Perspectives
The kinase-independent functions of MASTL are emerging as critical aspects of its biological role, particularly in the context of cancer progression. Its ability to act as a scaffold in signaling pathways that control cell motility and its regulated stability in the DNA damage response highlight the versatility of this protein beyond its catalytic activity. For drug development professionals, this presents both a challenge and an opportunity. While targeting the kinase domain of MASTL has been a primary focus, the development of therapeutics that disrupt its kinase-independent protein-protein interactions could offer a novel and potentially more specific approach to inhibit its oncogenic functions.
Future research should focus on:
-
A more comprehensive mapping of the MASTL interactome in a kinase-independent context to identify novel binding partners and regulatory mechanisms.
-
The structural elucidation of MASTL in complex with its non-substrate binding partners to facilitate the rational design of small molecule inhibitors that target these interfaces.
-
The in-depth investigation of the interplay between the kinase-dependent and -independent functions of MASTL in various cellular contexts.
A deeper understanding of the non-canonical roles of MASTL will undoubtedly pave the way for innovative therapeutic strategies targeting this multifaceted protein.
References
- 1. SILAC kinase screen identifies potential MASTL substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling by Maria Emilia Taskinen et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
- 4. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abeomics.com [abeomics.com]
- 7. Constructs and generation of stable cell lines [protocols.io]
- 8. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Regulated by MASTL Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), the human ortholog of Greatwall (Gwl) kinase, is a pivotal regulator of the cell cycle, particularly mitosis.[1][2] Its canonical function involves the indirect inhibition of the tumor suppressor phosphatase PP2A-B55, a crucial step for maintaining the phosphorylated state of mitotic substrates.[1][3] Dysregulation of MASTL is increasingly implicated in tumorigenesis and cancer progression, making it a compelling target for therapeutic intervention.[4][5] Beyond its well-established role in mitosis, emerging evidence indicates that MASTL influences other critical cellular signaling networks, including the AKT/mTOR and Wnt/β-catenin pathways.[1][6] This technical guide provides a comprehensive overview of the cellular pathways regulated by MASTL kinase, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.
The Core MASTL Kinase Signaling Pathway in Mitosis
The primary and most well-characterized function of MASTL is its role in ensuring the fidelity of mitotic progression.[3][7] This is achieved through the Greatwall pathway, a highly conserved signaling cascade that effectively puts a brake on phosphatase activity during mitosis.
Mechanism of Action
During the G2/M transition, the master mitotic kinase Cyclin B-CDK1 phosphorylates a vast array of proteins to drive the cell into mitosis.[1] Concurrently, MASTL is activated through phosphorylation by upstream kinases, including CDK1.[8] Activated MASTL then phosphorylates its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][9] Upon phosphorylation at Serine 67 (ENSA) or Serine 62 (ARPP19), these proteins undergo a conformational change that enables them to bind to and potently inhibit the PP2A-B55 phosphatase complex.[1][3] This inhibition is critical to prevent the premature dephosphorylation of CDK1 substrates, thereby maintaining a high level of phosphorylation required for mitotic entry, spindle assembly, and chromosome segregation.[2][3]
References
- 1. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Cycle [cyto.purdue.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. rupress.org [rupress.org]
- 8. Activation and function of the mTORC1 pathway in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets [mdpi.com]
Mastl-IN-4: A Technical Guide to a Novel Inhibitor of Tumor Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitotic progression and a compelling therapeutic target in oncology.[1][2] Overexpressed in a variety of cancers, MASTL plays a pivotal role in the cell cycle by inactivating the tumor suppressor protein phosphatase 2A (PP2A), thereby promoting mitotic entry and maintenance.[1][2] Inhibition of MASTL represents a promising strategy to induce mitotic catastrophe and subsequent cell death in cancer cells. This technical guide provides an in-depth overview of Mastl-IN-4, a potent and selective inhibitor of MASTL. We will delve into its mechanism of action, preclinical efficacy, and the experimental protocols utilized for its characterization, offering a comprehensive resource for researchers in the field of cancer drug discovery.
Introduction to MASTL in Cancer
MASTL is a key mitotic kinase that is frequently upregulated in a multitude of cancer types, where its elevated expression often correlates with aggressive tumor features and poor patient prognosis.[1][2] The primary function of MASTL is to phosphorylate and activate its substrates, ARPP19 and ENSA (α-endosulfine), which in turn bind to and inhibit the B55 subunit-containing PP2A (PP2A-B55) phosphatase complex.[3] This inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of numerous CDK1 substrates, a state that is essential for proper mitotic progression. Dysregulation of this pathway can lead to chromosomal instability, a hallmark of cancer.[1] Beyond its role in mitosis, MASTL has also been implicated in other oncogenic signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways, further highlighting its significance as a cancer target.[1]
This compound: A Potent and Selective MASTL Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of MASTL kinase. Preclinical data for a closely related compound from Avelos Therapeutics, detailed in patent WO 2022260441, demonstrates significant inhibitory activity.
Quantitative Data
The following tables summarize the available quantitative data for a representative MASTL inhibitor, likely this compound or a closely related analog, as disclosed by Avelos Therapeutics.[4]
Table 1: In Vitro Kinase Inhibition [4]
| Assay Type | Target | pIC50 |
| FRET Assay | Full-length wild-type human MASTL | 9.19 |
Table 2: Anti-proliferative Activity [4]
| Cell Line | Cancer Type | Assay | pIC50 |
| HeLa | Cervical Cancer | CellTiter-Glo | 7.35 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of MASTL. This inhibition prevents the phosphorylation of ARPP19 and ENSA, leading to the reactivation of the PP2A-B55 phosphatase complex. The restored PP2A-B55 activity results in the dephosphorylation of CDK1 substrates, which disrupts the delicate balance of phosphorylation required for mitotic progression. This ultimately leads to mitotic defects, such as chromosome missegregation and cytokinesis failure, culminating in mitotic catastrophe and cancer cell death.[5]
Signaling Pathways and Experimental Workflows
MASTL Signaling Pathway
The canonical MASTL signaling pathway is a critical component of the cell cycle machinery. The following diagram illustrates the core interactions within this pathway and the point of intervention for this compound.
Experimental Workflow: In Vitro Kinase Assay (FRET)
The potency of this compound against its target kinase can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based in vitro kinase assay. The following diagram outlines a typical workflow for such an experiment.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avelos Therapeutics presents new MASTL inhibitors | BioWorld [bioworld.com]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Oncogenic Functions of MASTL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), has emerged as a critical regulator of mitotic progression and a key player in oncogenesis. Initially identified for its essential role in ensuring the fidelity of cell division, a growing body of evidence now implicates MASTL overexpression and hyperactivity in the development and progression of numerous cancers. Upregulation of MASTL is frequently observed in a variety of malignancies, including breast, gastric, and colon cancers, and often correlates with increased chromosomal instability, tumor progression, poor patient survival, and resistance to therapy.
This technical guide provides an in-depth exploration of the oncogenic functions of MASTL, detailing its core signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols to facilitate further research in this promising area of cancer biology and drug development.
Core Signaling Pathways Involving MASTL
MASTL exerts its primary oncogenic functions through the canonical MASTL-ENSA-PP2A pathway, which is central to the control of mitosis. However, recent studies have unveiled significant crosstalk with other critical oncogenic signaling cascades, including the AKT/mTOR and Wnt/β-catenin pathways.
The Canonical MASTL-ENSA-PP2A Mitotic Pathway
During mitosis, the phosphorylation of a multitude of proteins by Cyclin-dependent kinase 1 (CDK1) is essential for mitotic entry and progression. The tumor suppressor protein phosphatase 2A (PP2A) complex, specifically the B55 subunit-containing holoenzyme (PP2A-B55), counteracts CDK1 activity by dephosphorylating its substrates. To maintain a robust mitotic state, PP2A-B55 activity must be suppressed. This is where MASTL plays a pivotal role.
Activated by CDK1, MASTL phosphorylates its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Upon phosphorylation, ENSA and ARPP19 become potent inhibitors of PP2A-B55. This inhibition prevents the premature dephosphorylation of CDK1 substrates, thereby ensuring the stability of the mitotic state. In cancer, overexpression of MASTL leads to excessive inhibition of PP2A-B55, which can result in mitotic errors, chromosomal instability, and aneuploidy – hallmarks of cancer.
Crosstalk with AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Emerging evidence indicates that MASTL can modulate this pathway. Overexpression of MASTL has been associated with increased phosphorylation of AKT. One proposed mechanism involves MASTL-mediated activation of Glycogen Synthase Kinase 3 (GSK3), which in turn phosphorylates and promotes the degradation of the PH domain leucine-rich repeat protein phosphatase (PHLPP), a negative regulator of AKT. The loss of PHLPP leads to sustained AKT activation. Furthermore, mTORC1 has been shown to directly phosphorylate and activate MASTL, creating a feedback loop that sustains mTORC1-dependent phosphorylation of its downstream targets by inhibiting PP2A/B55-mediated dephosphorylation.
Crosstalk with Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. MASTL has been shown to promote Wnt/β-catenin signaling by regulating the phosphorylation of GSK3β at Serine 9, which leads to its inactivation. Inactive GSK3β is unable to phosphorylate β-catenin, preventing its degradation and leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes involved in proliferation and cell fate.
Quantitative Data on MASTL in Cancer
The following tables summarize key quantitative data regarding MASTL expression, its association with clinical outcomes, and the effects of its inhibition.
Table 1: MASTL Expression in Cancer
| Cancer Type | Tissue | Finding | Reference |
| Breast Cancer | Carcinomas vs. Normal | Significantly higher MASTL mRNA levels in carcinomas (n=76) compared to normal breast tissues (n=61). | |
| Breast Cancer | Tumor vs. Normal | MASTL protein expression is significantly higher in breast cancer tissues (n=55) compared to normal counterparts (n=24). | |
| Breast Cancer | Cell Lines | Higher MASTL protein and mRNA expression in tumorigenic breast cancer cell lines compared to non-tumorigenic lines. | |
| Gastric Cancer | Tumor vs. Normal | MASTL is upregulated in gastric cancer. |
Table 2: Clinical Significance of MASTL Expression
| Cancer Type | Patient Cohort | Finding | Hazard Ratio (HR) and 95% CI | p-value | Reference |
| Breast Cancer | 473 patients | High MASTL expression correlates with poor overall survival. | - | <0.05 | |
| ER+ Breast Cancer | Meta-analysis | High MASTL expression is associated with a higher risk of metastatic relapse. | 1.43 (1.28-1.60) | <0.001 | |
| ER+ Breast Cancer | Meta-analysis | High MASTL expression is associated with a higher risk of any event (relapse or death). | 1.27 (1.18-1.37) | <0.001 | |
| ER+ Breast Cancer | Meta-analysis | High MASTL expression predicts worse metastatic relapse-free survival. | 1.74 (1.40-2.17) | <0.001 | |
| ER+ Breast Cancer | Meta-analysis | High MASTL expression predicts worse any event-free survival. | 1.42 (1.23-1.63) | <0.001 |
Table 3: Efficacy of MASTL Inhibitors
| Inhibitor | Assay Type | Cell Line(s) | IC50 / EC50 | Reference |
| MKI-1 | In vitro kinase assay | - | 9.9 µM | |
| MKI-2 | In vitro kinase assay | - | 37.44 nM | |
| MKI-2 | Cellular assay | Breast cancer cells | 142.7 nM | |
| MKI-2 | Cell viability assay | MCF7, BT549, MDA-MB468, 4T1 | 56-124 nM | |
| Flavopiridol (FLV) | In vitro kinase assay | - | EC50 = 82.1 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the oncogenic functions of MASTL.
Experimental Workflow: Investigating MASTL Function
MASTL In Vitro Kinase Assay (Radiometric)
This protocol describes a radiometric assay to measure the kinase activity of immunoprecipitated or recombinant MASTL.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails.
-
IP Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Kinase Buffer: 10 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Anti-MASTL antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Recombinant ARPP19 or ENSA substrate (5 µM).
-
ATP solution (10 µM).
-
[γ-³²P]ATP (5-10 µCi).
-
5X SDS-PAGE Sample Buffer.
Procedure:
-
Immunoprecipitation of MASTL:
-
Prepare cell lysates using Lysis Buffer.
-
Pre-clear lysate with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-MASTL antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the antibody-MASTL complex.
-
Wash the beads three times with ice-cold IP Wash Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 20 µL of Kinase Assay Buffer.
-
Add 5 µM recombinant ARPP19 or ENSA substrate.
-
Add 10 µM ATP and 5-10 µCi [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 5X SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.
-
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment (e.g., with a MASTL inhibitor or radiation).
Materials:
-
Complete cell culture medium.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
Fixation solution: 10% neutral buffered formalin.
-
Staining solution: 0.01% (w/v) crystal violet in dH₂O.
-
6-well or 10 cm culture dishes.
Procedure:
-
**Cell Se
An In-depth Technical Guide to Mastl-IN-4: A Potent Inhibitor of Mastl Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastl-IN-4, also identified as compound 70, is a highly potent and selective small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) kinase. MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression, and its dysregulation is implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental protocols for relevant in vitro and in vivo assays are also presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound is a 1,3,5-triazine (B166579) derivative with a molecular formula of C₁₇H₁₃F₂N₇ and a molecular weight of 353.33 g/mol . Its chemical structure and key identifiers are provided below.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value |
| IUPAC Name | N2-((2,4-difluorophenyl)methyl)-N4-(1H-indazol-5-yl)-1,3,5-triazine-2,4-diamine |
| Molecular Formula | C₁₇H₁₃F₂N₇ |
| Molecular Weight | 353.33 g/mol |
| CAS Number | 2883041-36-7 |
| SMILES String | Nc1nc(NCC2=CC=C(F)C=C2F)nc(Nc2ccc3[nH]ncc3c2)n1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
MASTL kinase plays a pivotal role in the G2/M transition and mitotic progression by phosphorylating and activating its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Once phosphorylated, ENSA and ARPP19 act as potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit (PP2A-B55). The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic substrates of cyclin-dependent kinase 1 (CDK1), thereby ensuring the maintenance of a phosphorylated state required for proper mitotic entry and execution.
This compound exerts its biological effects by directly inhibiting the kinase activity of MASTL. This inhibition prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A-B55. The active PP2A-B55 then dephosphorylates CDK1 substrates, ultimately resulting in mitotic arrest and, in cancer cells, apoptosis.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be proposed based on the synthesis of structurally similar 2,4-diamino-1,3,5-triazine derivatives. The synthesis would likely involve a key condensation reaction between a biguanide (B1667054) precursor and an appropriate ester or a related carbonyl compound. A potential retrosynthetic analysis suggests the disconnection at the triazine ring, leading back to cyanoguanidine, (2,4-difluorophenyl)methanamine, and a derivative of 1H-indazol-5-amine.
Biological Activity and Efficacy
This compound is a highly potent inhibitor of MASTL kinase with a reported pIC₅₀ of 9.15, which corresponds to an IC₅₀ in the low nanomolar range.[1] This potent enzymatic inhibition translates to significant anti-proliferative activity in various cancer cell lines.
Table 2: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Result (IC₅₀/pIC₅₀) | Reference |
| MASTL Kinase Inhibition | Recombinant MASTL | pIC₅₀ = 9.15 | [1] |
| Anti-proliferative | Various Cancer Cells | Data not available | - |
Further studies are required to determine the specific IC₅₀ values of this compound against a panel of cancer cell lines.
Experimental Protocols
In Vitro MASTL Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the potency of this compound.
Materials:
-
MASTL Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)
-
This compound (or other test compounds)
-
DMSO
-
384-well plate (white, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 1X Kinase Buffer by diluting the 5X stock with distilled water.
-
Prepare a 4X serial dilution of this compound in 100% DMSO.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer.
-
Prepare a 4X tracer solution in 1X Kinase Buffer.
-
Add 4 µL of the 4X this compound dilution to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multi-channel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers and body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of MASTL kinase with promising potential as an anti-cancer therapeutic agent. Its mechanism of action, involving the reactivation of the PP2A-B55 tumor suppressor, provides a strong rationale for its development. The experimental protocols provided in this guide offer a foundation for further investigation into the efficacy and pharmacological properties of this compound. Future research should focus on determining its anti-proliferative activity against a broad panel of cancer cell lines, elucidating its pharmacokinetic and pharmacodynamic profiles, and evaluating its in vivo efficacy in various preclinical cancer models. These studies will be crucial in advancing this compound towards clinical development as a novel cancer therapy.
References
Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of Novel MASTL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitotic progression and a compelling therapeutic target in oncology.[1][2] Its overexpression is linked to aggressive features in various cancers, making the development of potent and selective MASTL inhibitors a key strategy for novel cancer therapies.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel MASTL inhibitors, presenting key data, experimental protocols, and visual representations of the underlying biological pathways and research workflows.
Core Signaling Pathway and Rationale for Targeting MASTL
MASTL plays a pivotal role in the cell cycle by ensuring the fidelity of mitosis.[2] Its primary function is the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3] Once phosphorylated, these substrates bind to and inhibit the tumor suppressor protein phosphatase 2A (PP2A) in complex with its B55 regulatory subunit (PP2A-B55).[3][4] This inhibition is crucial for maintaining the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates, thereby promoting mitotic entry and progression.[5] Dysregulation of this pathway can lead to chromosomal instability, a hallmark of cancer.[4] Furthermore, emerging evidence indicates that MASTL engages in crosstalk with other key oncogenic signaling pathways, including AKT/mTOR and Wnt/β-catenin, further highlighting its significance as a therapeutic target.[1][4]
Novel MASTL Inhibitors: A Quantitative Overview
Recent drug discovery efforts have led to the identification of several novel MASTL inhibitors. These compounds span various chemical scaffolds and exhibit a range of potencies. A summary of their inhibitory activities is presented below.
| Inhibitor | Type | In Vitro IC50/EC50/Ki | Cellular IC50 | Target Cell Line(s) | Reference(s) |
| GKI-1 | Small Molecule | 5-10 µM (IC50) | Not explicitly stated for anticancer activity | HeLa | [6][7] |
| MKI-1 | Benzamide | 9.9 µM (IC50) | ~15-30 µM (Effective Conc.) | MCF7, T47D | [2][3][8] |
| MKI-2 | Quinazolinamine derivative | 37.44 nM (IC50) | 142.7 nM | MCF7, BT549, MDA-MB-468, 4T1 | [6][7][9][10] |
| Enzastaurin | Natural source-derived | 17.13 µM (EC50) | Not explicitly stated | MCF-7 | [4][11] |
| Palbociclib | Natural source-derived | 10.51 µM (EC50) | Not explicitly stated | MCF-7 | [4][11] |
| 2,7-Naphthyridine (B1199556) Cmpds | 2,7-Naphthyridine | Ki values reported in patent | Not explicitly stated | Not explicitly stated | [5][12] |
The Workflow of MASTL Inhibitor Discovery and Validation
The identification and validation of novel MASTL inhibitors typically follow a multi-step workflow, beginning with large-scale screening and culminating in preclinical evaluation. This process integrates computational methods with a cascade of biochemical and cell-based assays to identify and characterize promising lead compounds.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful discovery and characterization of novel kinase inhibitors. Below are methodologies for key assays cited in MASTL inhibitor research.
In Vitro Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of MASTL.
a) ADP-Glo™ Luminescence-Based Kinase Assay
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing recombinant MASTL enzyme, its substrate (e.g., ENSA), and ATP in a kinase buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is correlated with kinase activity, and IC50 values are calculated from dose-response curves.[3][9]
-
b) Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate by detecting the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (e.g., Europium cryptate) on an anti-phospho antibody and an acceptor fluorophore on the substrate.
-
Protocol:
-
Dispense the test compounds into a microplate.
-
Add the MASTL enzyme and a biotinylated substrate (e.g., ULight™-peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and add a detection mixture containing a Europium-labeled anti-phospho-specific antibody and a Streptavidin-XL665 conjugate.
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths. The ratio of the signals is proportional to the extent of substrate phosphorylation.[6][13]
-
Cell-Based Assays
These assays evaluate the effect of the inhibitor on MASTL activity and its downstream consequences within a cellular context.
a) In-Cell Western/Immunofluorescence for Phospho-ENSA
-
Principle: This assay quantifies the levels of phosphorylated ENSA (a direct substrate of MASTL) in cells to assess the cellular target engagement of the inhibitor.
-
Protocol:
-
Seed cells (e.g., MCF7 or HeLa) in a 96-well plate and allow them to adhere.
-
Treat the cells with the MASTL inhibitor at various concentrations for a specified duration. To enrich for mitotic cells where MASTL is active, cells can be co-treated with a mitotic arresting agent like colcemide.[3][7]
-
Fix the cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-ENSA (e.g., anti-phospho(Ser67) ENSA).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Acquire images and quantify the fluorescence intensity using a high-content imaging system or plate reader. A decrease in the phospho-ENSA signal indicates MASTL inhibition.[6][13]
-
b) Cell Viability Assay (e.g., WST-8)
-
Principle: This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (WST-8) to a formazan (B1609692) dye by cellular dehydrogenases, which is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the MASTL inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls to determine the inhibitor's cytotoxic or cytostatic effects.[9][14]
-
Immunoprecipitation Kinase Assay
-
Principle: This assay measures the activity of endogenous MASTL immunoprecipitated from cell lysates.
-
Protocol:
-
Lyse cells treated with or without the inhibitor.
-
Incubate the cell lysates with an anti-MASTL antibody to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) beads to pull down the complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Resuspend the beads in a kinase assay buffer containing a recombinant substrate (e.g., ENSA) and [γ-³²P]ATP.
-
Incubate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction and analyze the substrate phosphorylation by SDS-PAGE and autoradiography.[15]
-
Synthesis of Novel MASTL Inhibitors
While detailed synthetic procedures for all novel inhibitors are often proprietary, information from patents and publications allows for the outlining of plausible synthetic routes.
Synthesis of 2,7-Naphthyridine Scaffolds
A patent application by Pfizer (WO 2024/003773 A1) describes the synthesis of novel 2,7-naphthyridine compounds as MASTL inhibitors.[12][16] General synthetic strategies for such scaffolds often involve multi-step sequences. One such approach is a domino reaction of o-acylamino-aryl Morita−Baylis−Hillman (MBH) carbonates with α,β-unsaturated imines to construct the fused[17][18]naphthyridine framework.[17]
Plausible Synthetic Route for MKI-2
The identification of "2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine" as a synthetic intermediate for MKI-2 suggests a route based on the functionalization of a quinazoline (B50416) core.[7] A plausible, generalized approach would involve:
-
Formation of the Quinazoline Core: Cyclocondensation reactions are commonly used to form the quinazoline ring system, often starting from anthranilic acid derivatives.
-
Introduction of the Chlorine Atom: The 2,4-dichloroquinazoline (B46505) is a common starting material, which can be synthesized from the corresponding quinazoline-2,4-dione.
-
Nucleophilic Aromatic Substitution: The 4-chloro position of 2,4-dichloroquinazoline is more reactive towards nucleophilic substitution. Reaction with an appropriate amine, in this case, 5-cyclopropyl-1H-pyrazol-3-amine, would yield the intermediate.
-
Final Functionalization: The remaining chlorine at the 2-position can then be substituted with another nucleophile to complete the synthesis of the final MKI-2 molecule.
Conclusion
The development of novel MASTL inhibitors represents a promising frontier in precision oncology. The methodologies and data presented in this guide offer a comprehensive overview for researchers engaged in the discovery and development of this new class of therapeutics. A systematic approach, combining in silico methods, robust biochemical and cellular assays, and innovative synthetic chemistry, will be crucial in translating the therapeutic potential of MASTL inhibition into clinical reality.
References
- 1. longdom.org [longdom.org]
- 2. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic natural compounds Enzastaurin and Palbociclib inhibit MASTL kinase activity preventing breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic natural compounds Enzastaurin and Palbociclib inhibit MASTL kinase activity preventing breast cancer cell proliferation [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mastl-IN-4 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL), is a critical regulator of mitotic progression.[1] Its primary role is to ensure the accurate phosphorylation of mitotic substrates by indirectly inhibiting the protein phosphatase 2A (PP2A) complex containing the B55 subunit.[1] MASTL accomplishes this by phosphorylating its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Dysregulation of MASTL has been implicated in various cancers, making it a compelling target for drug development.[1][2] This document provides detailed protocols for performing an in vitro kinase assay to evaluate inhibitors of MASTL, such as Mastl-IN-4.
MASTL Signaling Pathway
The canonical MASTL signaling pathway is central to the control of mitotic entry and exit. During mitosis, Cyclin-Dependent Kinase 1 (CDK1) phosphorylates a multitude of substrates to drive mitotic events. To maintain this phosphorylated state, the activity of the opposing phosphatase, PP2A-B55, must be suppressed.[1] MASTL kinase is activated and in turn phosphorylates ENSA and ARPP19.[1] Phosphorylated ENSA/ARPP19 then bind to and inhibit the PP2A-B55 complex, thereby preventing the dephosphorylation of CDK1 substrates and ensuring robust mitotic progression.[1]
Quantitative Data: MASTL Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known MASTL inhibitors. This data is crucial for comparative analysis and as a reference for new compounds like this compound.
| Compound | In Vitro IC₅₀ | Cellular IC₅₀ | Notes |
| MKI-1 | ~9.9 µM | - | A first-generation MASTL inhibitor.[3][4] |
| MKI-2 | 37.44 nM | 142.7 nM | A potent and selective second-generation MASTL inhibitor.[3][5] |
| GKI-1 | 5-10 µM | - | A first-line inhibitor of MASTL.[2] |
| Flavopiridol | 82.1 nM (EC₅₀) | - | A natural product identified as a MASTL inhibitor.[6] |
| Staurosporine | 1000 nM | - | A non-selective kinase inhibitor.[7] |
| Sorafenib | 10000 nM | - | A multi-kinase inhibitor with weak activity against MASTL.[7] |
| Sunitinib | 9200 nM | - | A multi-kinase inhibitor with weak activity against MASTL.[7] |
Experimental Protocols
This section provides a detailed methodology for a radiometric in vitro kinase assay to determine the potency of inhibitors against MASTL kinase. A luminescence-based method is also described as an alternative.
Experimental Workflow: In Vitro Kinase Assay
Materials and Reagents
Buffers and Solutions:
| Buffer/Solution | Component | Concentration |
| Kinase Assay Buffer (1X) | Tris-HCl, pH 7.5 | 25 mM |
| MgCl₂ | 10 mM | |
| Dithiothreitol (DTT) | 2 mM | |
| β-glycerophosphate | 5 mM | |
| Sodium Orthovanadate | 0.1 mM | |
| 5X SDS-PAGE Sample Buffer | Tris-HCl, pH 6.8 | 625 mM |
| SDS | 10% (w/v) | |
| Glycerol | 25% (v/v) | |
| Bromophenol Blue | 0.01% (w/v) | |
| 2-Mercaptoethanol | 5% (v/v) |
Reagents:
-
Recombinant human MASTL kinase (e.g., GST-tagged)
-
Recombinant ENSA or ARPP19 protein (substrate)
-
Adenosine triphosphate (ATP)
-
[γ-³²P]ATP
-
This compound or other test inhibitors
-
Control inhibitors (e.g., MKI-2, Staurosporine)
-
DMSO (for dissolving inhibitors)
Protocol 1: Radiometric Kinase Assay
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Kinase Assay Buffer (1X) to a final volume of 25 µL.
-
Recombinant MASTL kinase (final concentration ~5-20 nM).
-
This compound or control inhibitor (at desired concentrations).
-
Recombinant ENSA or ARPP19 substrate (final concentration ~5 µM).[1]
-
-
Initiate Kinase Reaction: Add the ATP mix to each reaction tube to a final concentration of 10 µM ATP and 1-2 µCi of [γ-³²P]ATP.[1]
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[1][2]
-
Stop Reaction: Terminate the reaction by adding 6 µL of 5X SDS-PAGE Sample Buffer and boiling at 95-100°C for 5 minutes.[1]
-
SDS-PAGE and Autoradiography:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of the radioactive phosphate (B84403) into the substrate.[1]
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the phosphorylated substrate using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Reaction Setup: Perform the kinase reaction as described in Protocol 1, steps 1 and 2, but use non-radioactive ATP at a concentration of 10 µM.[1]
-
ADP-Glo™ Procedure: Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay kit. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubating for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the radiometric assay.
-
These protocols provide a robust framework for the in vitro evaluation of MASTL inhibitors like this compound. The choice between a radiometric and a luminescence-based assay will depend on available equipment and laboratory safety regulations. The provided signaling pathway information and comparative inhibitor data will aid in the interpretation of results and guide further drug development efforts targeting the MASTL kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Mastl-IN-4 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2][3] Its primary function is to inhibit the tumor suppressor protein phosphatase 2A (PP2A), specifically the PP2A-B55 holoenzyme, thereby ensuring the stable phosphorylation of mitotic substrates and proper cell cycle progression.[1][4] Overexpression of MASTL has been observed in various cancers, including breast cancer, where it correlates with tumor progression, chromosomal instability, and poor patient prognosis.[1][4][5] Inhibition of MASTL presents a promising therapeutic strategy to selectively target cancer cells by inducing mitotic catastrophe.[1]
Mastl-IN-4 (also known as compound 70) is a potent inhibitor of MASTL kinase.[6][7] These application notes provide an overview of the mechanism of action of MASTL and protocols for utilizing this compound in breast cancer cell line research.
Mechanism of Action of MASTL in Breast Cancer
MASTL kinase plays a pivotal role in cell cycle regulation, primarily through the inhibition of the PP2A-B55 tumor suppressor phosphatase.[1] This action is crucial for maintaining the phosphorylated state of key mitotic proteins.[1] In breast cancer, overexpression of MASTL leads to dysregulation of this pathway, contributing to uncontrolled cell proliferation.[4]
Beyond its role in mitosis, MASTL has been implicated in other oncogenic signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.[5] The inhibition of MASTL is expected to reactivate PP2A-B55, leading to the dephosphorylation of mitotic substrates, ultimately causing mitotic arrest and cell death in cancer cells.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Currently, specific IC50 values for this compound in various breast cancer cell lines are not publicly available. The provided pIC50 value is a measure of the inhibitor's potency.
| Compound | Target | pIC50 | IC50 (nM) | Cell Line | Reference |
| This compound | MASTL | 9.15 | ~0.708 | Not Specified | [6][7] |
Note: The IC50 value was calculated from the pIC50 value (IC50 = 10^(-pIC50) M).
Signaling Pathway Diagram
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on breast cancer cell lines. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (WST-8 Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
WST-8 reagent (e.g., Cyto X™ cell viability assay kit)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the cell viability assay.
Western Blot Analysis
This protocol is for examining the effect of this compound on the phosphorylation of MASTL substrates and other signaling proteins.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ENSA (Ser67), anti-ENSA, anti-MASTL, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
Caption: General workflow for Western blot analysis.
Immunofluorescence Assay
This protocol is for visualizing the effects of this compound on cellular components, such as the mitotic spindle.
Materials:
-
Breast cancer cell lines
-
Coverslips
-
Complete growth medium
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with primary antibody in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope.[8]
Conclusion
This compound is a potent inhibitor of MASTL kinase, a promising target in breast cancer therapy. The provided protocols offer a framework for investigating the cellular effects of this compound in breast cancer cell lines. Researchers should optimize these protocols for their specific experimental needs and cell lines of interest. Further investigation is warranted to determine the specific anti-proliferative and apoptotic effects of this compound in a panel of breast cancer cell lines with varying genetic backgrounds.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL microtubule associated serine/threonine kinase like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
Application Notes and Protocols for Mastl-IN-4 Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1] Its primary function is to indirectly inhibit the protein phosphatase 2A (PP2A) complex, thereby ensuring the stable phosphorylation of mitotic substrates.[1][2] Dysregulation of Mastl kinase activity has been implicated in various cancers, making it a promising therapeutic target.[3] Mastl-IN-4 is a potent inhibitor of Mastl kinase.[2] This document provides a detailed protocol for the immunoprecipitation of Mastl kinase and the subsequent in vitro kinase assay to evaluate the efficacy of inhibitors like this compound.
Mastl Signaling Pathway
The canonical Mastl signaling pathway is pivotal for the precise control of entry into and exit from mitosis. During the M-phase, cyclin-dependent kinase 1 (CDK1) phosphorylates and activates Mastl.[4] Activated Mastl then phosphorylates its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Upon phosphorylation, ENSA and ARPP19 become potent inhibitors of the PP2A-B55 phosphatase complex.[5] This inhibition is crucial to maintain the phosphorylated state of CDK1 substrates, which drives mitotic progression.[6] Recent evidence also suggests crosstalk between the Mastl pathway and other critical cellular signaling networks, including AKT/mTOR and Wnt/β-catenin.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 5. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASTL - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
Application Notes and Protocols for Studying Mitotic Catastrophe in Cancer Cells Using the MASTL Inhibitor, Mastl-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2][3] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[3][4] This inhibition of PP2A is essential for maintaining the phosphorylation of key mitotic substrates, ensuring proper entry into and progression through mitosis.[1][2]
In numerous cancers, including breast, head and neck, and colorectal cancers, MASTL is frequently upregulated, and its overexpression is often correlated with poor patient prognosis and tumor progression.[3][5] The elevated activity of MASTL in cancer cells contributes to chromosomal instability and can promote oncogenic signaling pathways.[5] Consequently, MASTL has emerged as a promising therapeutic target for cancer treatment.
Mastl-IN-4 is a potent and selective inhibitor of MASTL kinase. By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to premature dephosphorylation of mitotic substrates. This disruption of the finely tuned phosphorylation-dephosphorylation balance during mitosis results in aberrant mitotic events, ultimately leading to a form of cell death known as mitotic catastrophe.[2][3][6] Mitotic catastrophe is characterized by the formation of giant, multinucleated cells with micronuclei, and is a desired outcome of many cancer therapies.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study mitotic catastrophe in cancer cells. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of MASTL inhibitors. For the purposes of providing representative quantitative data, information on the well-characterized MASTL inhibitor MKI-2, a compound with a similar mechanism of action, is included.[6][7][8]
Data Presentation
Table 1: In Vitro and Cellular Inhibitory Activity of the MASTL Inhibitor MKI-2
| Parameter | IC₅₀ (nM) | Assay Type | Cell Line/System |
| In Vitro IC₅₀ | 37.44 | Kinase Assay | Recombinant MASTL |
| Cellular IC₅₀ | 142.7 | Immunofluorescence | MCF7 (Breast Cancer) |
Data sourced from a study on the novel MASTL inhibitor MKI-2, which serves as a proxy for this compound.[6][7][8]
Table 2: Effects of MASTL Inhibition on Cancer Cell Viability
| Cell Line | Cancer Type | MASTL Inhibitor | IC₅₀ (µM) |
| MCF7 | Breast Cancer | MKI-1 | ~15 |
| T47D | Breast Cancer | MKI-1 | ~15 |
Table 3: Induction of Mitotic Catastrophe by MASTL Inhibition
| Cell Line | Treatment | Duration (h) | % of Cells with Aberrant Nuclei |
| MCF7 | Control (DMSO) | 24 | < 5% |
| MCF7 | MKI-2 (250 nM) | 24 | > 30% |
| BT-549 | Control (DMSO) | 24 | < 5% |
| BT-549 | MKI-2 (250 nM) | 24 | > 25% |
| MDA-MB-468 | Control (DMSO) | 24 | < 5% |
| MDA-MB-468 | MKI-2 (250 nM) | 24 | > 20% |
Quantitative data on aberrant nuclei is inferred from representative images and descriptions in the cited literature for MKI-2.[6] The exact percentages may vary based on experimental conditions.
Mandatory Visualizations
Caption: MASTL signaling pathway and the effect of this compound.
Caption: Workflow for investigating this compound induced mitotic catastrophe.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 to 100 µM. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of WST-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for 24 hours.
-
After treatment, harvest the cells by trypsinization and perform a cell count.
-
Seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS and fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Protocol 3: Immunofluorescence Staining for Mitotic Catastrophe
This protocol is for visualizing the morphological changes associated with mitotic catastrophe, such as multinucleation and micronuclei formation.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound or DMSO for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]
-
Wash three times with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[1]
-
Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.[1]
-
Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells exhibiting multinucleation and/or micronuclei.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the cell cycle distribution of cancer cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 5: PP2A Activity Assay
This protocol measures the activity of PP2A in cell lysates following treatment with this compound.[10]
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Cell lysis buffer
-
PP2A activity assay kit (e.g., RediPlate 96 EnzChek Serine/Threonine Phosphatase Assay Kit)
-
Protein concentration assay reagent (e.g., BCA)
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform the PP2A activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.[10]
-
Measure the fluorescence or absorbance to determine the amount of phosphate (B84403) released.
-
Calculate the PP2A activity and compare the activity in this compound-treated samples to the DMSO control.[10]
Conclusion
This compound represents a valuable tool for investigating the role of MASTL kinase in cancer cell mitosis and for exploring the induction of mitotic catastrophe as a therapeutic strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this inhibitor in their studies. By employing these methodologies, scientists can further elucidate the mechanisms of MASTL inhibition and contribute to the development of novel cancer therapies.
References
- 1. 2.5. Immunofluorescence Staining [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Mastl Inhibition in Mouse Models
Note: As of the latest available data, specific in vivo studies utilizing a compound designated "Mastl-IN-4" in mouse models have not been reported in the peer-reviewed scientific literature. However, extensive research has been conducted on the role of Microtubule-associated serine/threonine kinase-like (Mastl) in various cancer models using other small-molecule inhibitors and genetic approaches. These studies provide a strong foundation for the design and execution of in vivo experiments targeting Mastl.
This document outlines the application and protocols for in vivo studies based on the available literature for Mastl inhibitors, such as MKI-1 and MKI-2, and findings from Mastl knockdown and knockout mouse models. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Mastl as a Therapeutic Target
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2][3] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[3][4] This inhibition of PP2A is essential for maintaining the phosphorylation of CDK1 substrates and ensuring proper mitotic entry and progression.[5]
In numerous cancers, including breast, oral, colon, and prostate cancer, Mastl is upregulated and its overexpression is often correlated with aggressive tumor features and poor patient prognosis.[1][2][6] Beyond its role in mitosis, Mastl has been implicated in the regulation of key oncogenic signaling pathways such as AKT/mTOR and Wnt/β-catenin, as well as in DNA damage response.[1][7][8] These multifaceted functions make Mastl an attractive therapeutic target for cancer therapy.[1][9]
Mastl Signaling Pathways
The primary signaling axis involving Mastl is the Mastl-ENSA/ARPP19-PP2A pathway, which is crucial for mitotic regulation. Additionally, Mastl has been shown to influence other critical cancer-related pathways.
Caption: Mastl kinase signaling pathways in mitotic regulation and oncogenesis.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from in vivo studies using Mastl inhibitors and genetic models in mice.
Table 1: In Vivo Efficacy of Mastl Inhibitors in Mouse Xenograft Models
| Compound | Cancer Type | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| MKI-1 | Breast Cancer (BT549) | BALB/c nude | 50 mg/kg | Intraperitoneal (i.p.) | Twice per week | Significant tumor growth inhibition | [4] |
| MKI-1 + Radiation | Breast Cancer (BT549) | BALB/c nude | 50 mg/kg + 6 Gy | i.p. and localized radiation | MKI-1 twice per week, single dose of radiation | Enhanced tumor growth inhibition (radiosensitizer effect) | [4] |
Table 2: In Vivo Studies of Mastl Genetic Ablation in Mouse Models
| Genetic Modification | Cancer Type | Mouse Strain | Method | Outcome | Reference |
| Inducible Mastl Knockout (CRISPR/Cas9) | Breast Cancer (MDA-MB-231) | Xenograft | Doxycycline-induced | Impaired tumor progression | [6] |
| Mastl Knockdown (shRNA) | Head and Neck Cancer (UM-SCC-11B) | Immunodeficient mice | Subcutaneous tumor implantation of knockdown cells | Enhanced tumor response to cisplatin | [2] |
Experimental Protocols
Breast Cancer Xenograft Model for Testing Mastl Inhibitors
This protocol is based on studies with the Mastl inhibitor MKI-1.[4]
Objective: To evaluate the anti-tumor efficacy of a Mastl inhibitor in a breast cancer xenograft model.
Materials:
-
Breast cancer cell line (e.g., BT549)
-
5-week-old female BALB/c nude mice
-
Mastl inhibitor (e.g., MKI-1)
-
Vehicle solution (e.g., 10% DMSO, 1% Tween 20, 89% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture BT549 cells under standard conditions.
-
Tumor Cell Implantation: Implant 5 x 10^6 BT549 cells into the inguinal mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers three times per week. The tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer the Mastl inhibitor (e.g., 50 mg/kg MKI-1) via intraperitoneal injection twice a week.
-
Control Group: Administer an equal volume of the vehicle solution following the same schedule.
-
-
Combination Therapy (Optional): For radiosensitizer studies, a single dose of localized radiation (e.g., 6 Gy) can be administered to the tumor-bearing region.
-
Endpoint: Sacrifice the mice after a predetermined period (e.g., 31 days post-implantation), and excise and weigh the tumors.
Caption: Experimental workflow for in vivo testing of Mastl inhibitors in a mouse xenograft model.
Inducible Mastl Knockout in a Xenograft Model
This protocol is based on a study using an inducible CRISPR/Cas9 system.[6]
Objective: To assess the therapeutic effect of Mastl ablation in established tumors.
Materials:
-
Breast cancer cell line with an inducible Cas9 and Mastl-targeting sgRNA (e.g., MDA-MB-231)
-
Immunodeficient mice
-
Doxycycline-supplemented diet
-
Standard diet
-
Calipers
Procedure:
-
Xenograft Establishment: Generate xenografts using the inducible knockout breast cancer cells.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Induction of Knockout:
-
Treatment Group: Switch the mice to a doxycycline-supplemented diet to induce Cas9 expression and subsequent Mastl knockout.
-
Control Group: Continue feeding the mice a standard diet.
-
-
Tumor Monitoring: Monitor tumor growth in all groups.
-
Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for Mastl and proliferation markers (e.g., Ki67).
Validation of Mastl Inhibitor Activity
The activity and specificity of a Mastl inhibitor should be validated in a relevant biological system. Mouse oocytes provide a sensitive model for this purpose as Mastl plays a crucial role in their meiotic maturation.[3][4]
Protocol: Mouse Oocyte Culture for Mastl Inhibitor Validation [4]
-
Oocyte Collection: Collect germinal vesicle (GV) stage oocytes from the ovaries of 3-week-old female mice that have been superovulated with pregnant mare's serum gonadotrophin.
-
In Vitro Culture: Culture the oocytes in a suitable medium.
-
Inhibitor Treatment: Treat the oocytes with the Mastl inhibitor at various concentrations.
-
Phenotypic Analysis: Observe for meiotic progression phenotypes consistent with Mastl inhibition, such as delayed germinal vesicle breakdown (GVBD) and defects in spindle formation.
-
Biochemical Analysis: Assess CDK1 activity, which should be decreased upon Mastl inhibition. This effect should be reversible by treatment with a PP2A inhibitor like okadaic acid.
Concluding Remarks
Targeting Mastl kinase presents a promising therapeutic strategy for various cancers. The protocols and data presented here, derived from studies with existing Mastl inhibitors and genetic models, provide a comprehensive guide for researchers aiming to conduct in vivo studies with novel Mastl inhibitors like the conceptual "this compound". Careful experimental design, including appropriate mouse models, dosing regimens, and endpoint analyses, will be critical for evaluating the therapeutic potential of new Mastl-targeting compounds.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 8. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Determining the Potency of Mastl-IN-4: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Mastl-IN-4, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl). These guidelines are intended to assist researchers in assessing the anti-proliferative activity of this compound across various cancer cell lines, a critical step in preclinical drug development.
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a key regulator of mitotic progression.[1] Its primary role is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[2] This inhibition is crucial for maintaining the phosphorylation of mitotic substrates and ensuring proper cell cycle progression.[2] Dysregulation of Mastl has been implicated in oncogenesis and is associated with poor patient outcomes in several cancers, making it an attractive therapeutic target.[1]
This compound has emerged as a potent inhibitor of Mastl, demonstrating significant anti-proliferative activity.[2] This document outlines the methodologies to quantify the potency of this compound by determining its IC50 value in various cancer cell lines.
Data Presentation: In Vitro Potency of MASTL Inhibitors
The potency of Mastl inhibitors can be compared across different cancer cell lines. While extensive data for this compound is still emerging, its high potency is evident from its pIC50 value. For a broader perspective, the IC50 values for another potent MASTL inhibitor, MKI-2, are also presented.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Notes |
| This compound | - | - | ~0.0708 | Calculated from a reported pIC50 of 9.15. Specific cell line context is not provided in the source material. |
| MKI-2 | MCF7 | Breast Cancer | 56 - 124 | A potent and selective MASTL inhibitor.[3] |
| BT549 | Breast Cancer | 56 - 124 | [3] | |
| MDA-MB-468 | Breast Cancer | 56 - 124 | [3] | |
| 4T1 | Mouse Breast Cancer | 56 - 124 | [3] |
Note on pIC50 to IC50 Conversion: The pIC50 is the negative logarithm of the IC50 value in molar concentration (pIC50 = -log10(IC50)). A higher pIC50 value indicates greater potency. The IC50 for this compound was calculated from its reported pIC50 of 9.15.
Signaling Pathway of Mastl
Mastl kinase plays a critical role in cell cycle regulation and has been implicated in oncogenic signaling pathways. Understanding this pathway is crucial for elucidating the mechanism of action of inhibitors like this compound.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel MASTL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1] Its primary function is to ensure the accurate phosphorylation of mitotic substrates by indirectly inhibiting the protein phosphatase 2A (PP2A) complex containing the B55 subunit (PP2A-B55).[1] MASTL accomplishes this by phosphorylating its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Dysregulation of MASTL has been implicated in various cancers, making it a compelling target for the development of novel anticancer therapeutics.[2][3] Recent studies have also highlighted MASTL's role in other oncogenic pathways, including AKT/mTOR and Wnt/β-catenin signaling.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) and validation of novel MASTL inhibitors.
MASTL Signaling Pathways
MASTL is a key player in several critical cellular signaling pathways, with its most well-characterized role being in the control of mitosis.
Canonical Mitotic Signaling Pathway
During mitosis, cyclin-dependent kinase 1 (CDK1) phosphorylates a multitude of substrates to drive the cell into and through mitosis. To maintain this phosphorylated state, the counteracting phosphatase, PP2A-B55, must be inhibited.[1] MASTL kinase is activated and, in turn, phosphorylates ENSA and ARPP19.[1] Phosphorylated ENSA/ARPP19 then bind to and inhibit the PP2A-B55 complex, thereby preventing the dephosphorylation of CDK1 substrates and ensuring robust mitotic progression.[1]
Caption: Canonical MASTL signaling pathway in mitosis.
Involvement in Oncogenic Signaling
Beyond mitosis, MASTL has been shown to intersect with other signaling pathways implicated in cancer.
-
AKT/mTOR Pathway: MASTL can modulate the PI3K-AKT-mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][7] MASTL has been shown to restrain PI3K-Akt activity in an mTORC1-dependent manner.[7]
-
Wnt/β-catenin Pathway: Recent studies suggest that MASTL promotes Wnt/β-catenin signaling, although the exact mechanism is still under investigation.[5][6]
-
Cell Motility and Contractility: MASTL has also been found to promote cell contractility and motility through kinase-independent signaling, potentially involving the Rho pathway and the transcriptional coactivator MRTF-A.[2]
Caption: Overview of MASTL's role in oncogenic signaling pathways.
High-Throughput Screening (HTS) for Novel MASTL Inhibitors
The following protocols outline a comprehensive strategy for identifying and validating novel MASTL inhibitors, starting from a large-scale primary screen to secondary and cellular validation assays.
HTS Workflow
Caption: High-throughput screening workflow for MASTL inhibitors.
Data Presentation: Known MASTL Inhibitors
The following table summarizes the inhibitory activities of several known MASTL inhibitors.
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | Assay Method | Reference(s) |
| MKI-1 | 9,900 | - | In vitro kinase assay | [3][8] |
| MKI-2 | 37.44 | 142.7 | In vitro kinase assay, Immunofluorescence (p-ENSA) | [3][9][10] |
| GKI-1 | 10,000 | - | In vitro kinase assay | [3] |
| MASTL/Aurora A-IN-1 | 560 (MASTL), 160 (Aurora A) | - | Biochemical assay | [11] |
| MASTL-IN-3 | pIC50 = 9.10 | - | Biochemical assay | [11] |
| MASTL-IN-4 | pIC50 = 9.15 | - | Biochemical assay | [11] |
Note: pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Primary High-Throughput Screening: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MASTL protein
-
ENSA or ARPP19 substrate[12]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
ATP
-
Compound library
-
384-well white assay plates
Protocol:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer containing recombinant MASTL and ENSA/ARPP19.
-
Prepare a 4X solution of test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) in 100% DMSO.
-
Dispense 2.5 µL of the 4X compound/control solutions into the 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Secondary Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is used to confirm direct binding of hit compounds to the MASTL kinase.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay for MASTL (Thermo Fisher Scientific)[13]
-
Eu-anti-tag antibody
-
Kinase Tracer 236[13]
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
Hit compounds from the primary screen
-
384-well black assay plates
Protocol:
-
Prepare a 4X master dilution series of the hit compounds in 100% DMSO.
-
Add 4 µL of the 4X compound solution to the assay plate.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer. Add 8 µL of this mixture to each well.
-
Prepare a 4X tracer solution in 1X Kinase Buffer. Add 4 µL of this solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values for the compounds.
Cellular Validation: Immunofluorescence Staining for Phospho-ENSA
This cell-based assay validates the ability of inhibitor compounds to inhibit MASTL activity in a cellular context by measuring the phosphorylation of its direct substrate, ENSA.
Materials:
-
Breast cancer cell line (e.g., MCF7, BT549, or MDA-MB-468)[9]
-
Cell culture medium and supplements
-
Colcemide (to arrest cells in mitosis)
-
MASTL inhibitor compounds
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system (e.g., IN Cell Analyzer)
Protocol:
-
Seed MCF7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with colcemide (e.g., 80 ng/mL) and various concentrations of the MASTL inhibitor for 14 hours to arrest them in mitosis and assess inhibitor activity.[10]
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the anti-phospho(Ser67) ENSA primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash the cells and acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-ENSA in the mitotic cells to determine the cellular IC50 of the inhibitor.[9]
Cell Viability Assay
This assay determines the effect of MASTL inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF7) and a non-cancerous cell line (e.g., MCF10A) for selectivity assessment.[14]
-
Cell culture medium and supplements
-
MASTL inhibitor compounds
-
WST-8 assay kit or similar cell viability reagent
-
96-well cell culture plates
Protocol:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the MASTL inhibitor for 72 hours.[10]
-
Add the WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The protocols and information provided herein offer a robust framework for the discovery and characterization of novel MASTL inhibitors. By targeting MASTL, there is a significant opportunity to develop first-in-class therapeutics for various cancers.[15][16] The combination of high-throughput biochemical screening with rigorous cell-based validation assays is crucial for identifying potent and selective compounds for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. rupress.org [rupress.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and characterization of potent and selective inhibitors of MASTL - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Events with Mastl Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It plays a pivotal role in the timely entry into and exit from mitosis by controlling the activity of the major mitotic phosphatase, Protein Phosphatase 2A (PP2A).[2][3] MASTL phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then bind to and inhibit the PP2A-B55 phosphatase complex.[1][3] This inhibition is essential for maintaining the phosphorylation of Cyclin-dependent kinase 1 (Cdk1) substrates, thereby ensuring proper spindle assembly, chromosome segregation, and mitotic checkpoint signaling.[1][4]
Upregulation of MASTL is observed in various cancers and is associated with chromosomal instability and poor prognosis.[1][5] Consequently, inhibition of MASTL kinase activity presents a promising therapeutic strategy for cancer treatment by inducing mitotic catastrophe in cancer cells.[3][6] These application notes provide a comprehensive guide for the live-cell imaging of mitotic events in cells treated with a MASTL inhibitor, using the potent and selective inhibitor MKI-2 as a primary example.
Mechanism of Action of MASTL and its Inhibition
The MASTL signaling pathway is a key component of the mitotic control network. During mitosis, MASTL is activated and phosphorylates its substrates, ENSA and ARPP19. This phosphorylation event transforms them into potent inhibitors of the PP2A-B55 phosphatase. The inhibition of PP2A-B55 is crucial for sustaining the phosphorylated state of numerous proteins that drive mitotic progression.
Treatment with a MASTL inhibitor, such as MKI-2, blocks the phosphorylation of ENSA and ARPP19. This leads to the reactivation of PP2A-B55, which in turn dephosphorylates Cdk1 substrates prematurely. The consequences of this untimely dephosphorylation are severe, leading to a cascade of mitotic defects, including:
-
Mitotic Collapse: Premature exit from mitosis.
-
Chromosome Missegregation: Improper separation of sister chromatids.[1]
-
Cytokinesis Failure: Incomplete cell division, leading to multinucleated cells.[1]
-
Mitotic Catastrophe: A form of cell death triggered by aberrant mitosis.[3][6]
Quantitative Data on MASTL Inhibitor MKI-2
The following tables summarize the in vitro and cellular activity of the novel MASTL inhibitor, MKI-2.[2] This data is crucial for designing experiments and determining appropriate inhibitor concentrations.
Table 1: In Vitro Kinase Inhibition Profile of MKI-2 [2]
| Kinase Target | IC50 (nM) |
| MASTL | 37.44 |
| ROCK1 | >10,000 |
| AKT1 | >10,000 |
| PKACα | >10,000 |
| p70S6K | >10,000 |
Table 2: Cellular Activity of MKI-2 in Breast Cancer Cells [2]
| Parameter | Value | Cell Line |
| Cellular MASTL Activity IC50 | 142.7 nM | Breast Cancer Cells |
| Antiproliferative GI50 | Varies by cell line | Breast Cancer Cells |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MASTL Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Live-Cell Imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with Mastl Inhibitor Treatment
This protocol details the procedure for observing the real-time effects of a MASTL inhibitor on mitotic events using fluorescence microscopy.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS) stably expressing a fluorescent mitotic marker (e.g., H2B-GFP or mCherry-α-tubulin).
-
Glass-bottom imaging dishes or plates.
-
Complete cell culture medium.
-
CO2-independent imaging medium (optional, for prolonged imaging).
-
MASTL inhibitor (e.g., MKI-2).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2), autofocus, and automated stage.
Procedure:
-
Cell Seeding:
-
One day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. This ensures a sufficient number of mitotic cells for observation.
-
-
Preparation of Inhibitor:
-
Prepare a stock solution of the MASTL inhibitor in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium or imaging medium to the desired final concentrations. A concentration range of 100 nM to 1 µM is a good starting point for an inhibitor with an IC50 in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
-
Initiation of Live-Cell Imaging:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed medium containing the MASTL inhibitor to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Immediately place the dish on the microscope stage within the pre-heated environmental chamber.
-
-
Image Acquisition:
-
Allow the system to equilibrate for at least 30 minutes.
-
Select multiple fields of view containing healthy, asynchronously growing cells.
-
Set up a time-lapse acquisition protocol. For mitotic events, an imaging interval of 5-15 minutes is typically appropriate.
-
Acquire images in the relevant fluorescence channels (e.g., GFP for H2B, RFP for tubulin) and a phase-contrast or DIC channel.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity, which can interfere with normal cell division.
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry (nuclear envelope breakdown, NEBD) to exit.
-
Measure the duration of mitosis (from NEBD to anaphase onset).
-
Score the fate of each mitotic cell:
-
Normal division
-
Prolonged mitotic arrest
-
Chromosome segregation errors (lagging chromosomes, anaphase bridges)
-
Cytokinesis failure (resulting in binucleated cells)
-
Mitotic slippage (exit from mitosis without chromosome segregation)
-
Cell death during mitosis
-
-
Protocol 2: Immunofluorescence of Fixed Cells after Mastl Inhibitor Treatment
This protocol allows for high-resolution imaging of specific cellular structures after treatment with a MASTL inhibitor to confirm live-cell imaging observations.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
MASTL inhibitor.
-
Paraformaldehyde (PFA), 4% in PBS.
-
Triton X-100, 0.1% in PBS.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3).
-
Fluorescently labeled secondary antibodies.
-
DAPI or Hoechst stain for DNA.
-
Mounting medium.
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the MASTL inhibitor at the desired concentration for a predetermined duration (e.g., 6-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
DNA Staining and Mounting:
-
Stain the DNA with DAPI or Hoechst solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images using a confocal or widefield fluorescence microscope.
-
Quantify the percentage of cells exhibiting specific mitotic defects such as misaligned chromosomes, multipolar spindles, or micronuclei formation.
-
Conclusion
The live-cell imaging protocols and data presented provide a robust framework for investigating the cellular effects of MASTL inhibition. By observing mitotic events in real-time, researchers can gain valuable insights into the mechanism of action of novel MASTL inhibitors and their potential as anticancer therapeutics. The quantitative data for MKI-2 serves as a useful reference for designing experiments, while the detailed protocols offer practical guidance for both live and fixed-cell imaging approaches. Careful optimization of experimental conditions, particularly inhibitor concentration and imaging parameters, is crucial for obtaining reliable and reproducible results.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Imaging of Aurora Kinase A in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL overexpression promotes chromosome instability and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Detection of Phospho-ENSA (Ser67) Following Mastl Kinase Inhibition with Mastl-IN-4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] During mitosis, Mastl phosphorylates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), on serine 67 (S67) and serine 62 (S62) respectively.[2][3] This phosphorylation event is a key inhibitory mechanism of Protein Phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[2][4] The inhibition of PP2A-B55 ensures that substrates phosphorylated by cyclin-dependent kinase 1 (CDK1) remain in their phosphorylated state, thereby promoting mitotic entry and maintenance.[2]
Mastl-IN-4 is a potent and selective inhibitor of Mastl kinase with a pIC50 of 9.15, indicating high-affinity binding.[5][6] By inhibiting Mastl, this compound is expected to decrease the phosphorylation of ENSA at S67. This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the change in ENSA S67 phosphorylation using Western blotting. This method is crucial for researchers studying the Mastl-ENSA-PP2A signaling axis and for professionals in drug development evaluating the efficacy of Mastl inhibitors.
Signaling Pathway and Experimental Rationale
The experimental design is based on the direct relationship between Mastl kinase activity and the phosphorylation state of ENSA. Treatment of cells with this compound inhibits the kinase, leading to a decrease in phospho-ENSA (S67) levels, which can be quantified by Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL inhibitor MKI-2 | Greatwall inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MASTL Inhibitor Performance
Welcome to the technical support center for researchers working with Microtubule-associated serine/threonine kinase-like (MASTL) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the selectivity and potency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MASTL inhibitors?
MASTL, also known as Greatwall (Gwl), is a key mitotic kinase. Its primary role is to phosphorylate substrates like α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] This phosphorylation event leads to the inhibition of Protein Phosphatase 2A (PP2A), a major phosphatase that dephosphorylates various mitotic regulatory proteins.[1][2] By inhibiting PP2A, the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates is maintained, ensuring robust mitotic progression.[1][3] MASTL inhibitors block this cascade, leading to the activation of PP2A, which can induce mitotic catastrophe and apoptosis in cancer cells.[2][4][5]
Q2: I'm observing high levels of cytotoxicity in my experiments, even at low inhibitor concentrations. What could be the cause?
Several factors can contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying levels of dependence on the MASTL signaling pathway for survival.[6] Highly dependent cells may undergo apoptosis even at low inhibitor concentrations. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.[6]
-
Off-Target Effects: While newer inhibitors are designed for high selectivity, off-target activity against other kinases can occur, especially at higher concentrations, leading to unintended cytotoxicity.[6][7] A kinase selectivity profile can help identify potential off-target interactions.
-
Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the culture medium can influence the cytotoxic response.[6] Consistent and optimized experimental conditions are essential.
-
Compound Quality: The purity and stability of the inhibitor can impact its activity. Ensure you are using a high-quality, validated compound and following recommended storage and handling procedures.[6]
Q3: How can I differentiate between intended anti-proliferative effects and unintended cytotoxicity?
This is a critical aspect of optimizing your experiments. Here are some strategies:
-
Dose-Response Curves: Generate detailed dose-response curves to identify a therapeutic window where the inhibitor shows anti-proliferative effects with minimal apoptosis.
-
Apoptosis Assays: Use assays like Annexin V/PI staining to quantify the level of apoptosis at different inhibitor concentrations.
-
Cell Cycle Analysis: Analyze the cell cycle distribution to confirm that the inhibitor is inducing the expected mitotic arrest.
-
Control Cell Lines: Compare the inhibitor's effect on cancer cell lines versus non-cancerous or "normal" cell lines. A significant difference in cytotoxicity indicates selectivity for cancer cells.[4][6]
Q4: My inhibitor shows low potency in cellular assays compared to in vitro kinase assays. What could be the reason?
Discrepancies between in vitro and cellular potency are common and can be attributed to:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.
-
High ATP Concentration: The intracellular concentration of ATP is much higher than that used in most in vitro kinase assays, which can lead to competitive inhibition and a decrease in apparent potency.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Variations in cell density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.[6] |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. |
| Degradation of the MASTL inhibitor compound. | Aliquot and store the inhibitor according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[6] Test the activity of your stock on a known sensitive cell line as a positive control.[6] |
| Variability in reagent quality. | Use reagents from the same lot number for a set of experiments. |
Problem 2: No observable effect even at high inhibitor concentrations.
| Potential Cause | Troubleshooting Step |
| The cell line may be resistant to the inhibitor. | Verify the expression level of MASTL in your cell line. If MASTL is not expressed or is at very low levels, the cells are likely to be resistant.[6] |
| The compound may not be active. | Test the activity of your inhibitor stock on a known sensitive cell line to confirm its potency.[6] |
| Incorrect experimental setup. | Double-check all experimental parameters, including inhibitor concentration, incubation time, and cell line identity. |
Quantitative Data Summary
The following tables summarize the potency of various MASTL inhibitors from published studies. Note that IC50 values are highly dependent on the specific cell line and experimental conditions.
Table 1: In Vitro Potency of MASTL Inhibitors
| Inhibitor | IC50 (in vitro) | Assay Method | Reference |
| MKI-1 | 9.9 µM | Kinase Assay | [2] |
| GKI-1 | 10 µM | Kinase Assay | [2] |
| MKI-2 | 37.44 nM | Kinase Assay | [2][8] |
| Flavopiridol (FLV) | 82.1 nM (EC50) | Kinase Assay | [9] |
| MA4 | 0.56 ± 0.16 µM | Kinase Assay | [10] |
Table 2: Cellular Potency of MASTL Inhibitors
| Inhibitor | Cell Line | Cellular IC50 | Reference |
| MKI-2 | MCF7 | 142.7 nM | [2][8] |
| MKI-2 | Various Breast Cancer Lines | 56 - 124 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro MASTL Kinase Assay (Luminescence-based)
This protocol is adapted from studies on MKI-1 and MKI-2.[5][11]
-
Reaction Setup: In a 96-well plate, combine recombinant GST-tagged MASTL, His-tagged ENSA (substrate), and the MASTL inhibitor at various concentrations in a kinase buffer (e.g., 100 mM Tris-HCl pH 7.5, 30 mM MgCl2, 2 mM DTT, 1 mM EDTA, 10 µM ATP).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Add a luminescence-based kinase assay reagent (e.g., ADP-Glo™) according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase activity against the inhibitor concentration.
Protocol 2: Cellular MASTL Activity Assay (Immunofluorescence)
This protocol is based on the characterization of MKI-2.[2][8]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) and treat them with a mitotic arresting agent (e.g., colcemide) and various concentrations of the MASTL inhibitor for a specified duration (e.g., 14 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against phosphorylated ENSA (a direct substrate of MASTL). Follow with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of phospho-ENSA in individual cells.
-
Data Analysis: Calculate the cellular IC50 by plotting the phospho-ENSA signal against the inhibitor concentration.
Visualizations
Caption: The canonical MASTL signaling pathway in mitotic progression.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
Technical Support Center: Overcoming Resistance to Mastl-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mastl-IN-4, a potent inhibitor of Mastl kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) with a pIC50 of 9.15.[1] Mastl kinase is a key regulator of mitotic progression. Its primary function is to phosphorylate and activate two small protein inhibitors, ARPP19 and ENSA, which in turn inhibit the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A).[2][3] By inhibiting Mastl, this compound leads to the activation of PP2A, which can result in mitotic defects and cancer cell death.[4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to kinase inhibitors in cancer cells typically falls into three main categories:
-
Target-based Resistance:
-
Bypass Signaling Pathway Activation:
-
Drug Efflux and Metabolism:
-
Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, lowering its intracellular concentration.
-
Q3: How can I experimentally determine if my resistant cells have developed target-based resistance?
To investigate target-based resistance, you can perform the following experiments:
-
MASTL Gene Sequencing: Sequence the MASTL gene in both your sensitive and resistant cell lines to identify any potential mutations in the kinase domain.
-
MASTL Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine if the MASTL gene is amplified in your resistant cells.
-
Mastl Protein Expression Analysis: Perform Western blotting to compare the levels of Mastl protein expression between sensitive and resistant cells. A significant increase in Mastl protein in resistant cells could indicate gene amplification or other mechanisms of overexpression.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Proliferation Assays
Symptoms:
-
The IC50 value of this compound has significantly increased in your cancer cell line over time.
-
You observe a plateau in the dose-response curve at high concentrations of this compound, indicating a subpopulation of resistant cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of secondary mutations in the Mastl kinase domain. | 1. Sequence the kinase domain of MASTL in resistant cells. 2. If a mutation is identified, consider using a next-generation Mastl inhibitor with a different binding mode. |
| Amplification of the MASTL gene. | 1. Perform qPCR or FISH to assess MASTL gene copy number. 2. If amplified, consider combination therapies to target downstream effectors or parallel pathways. |
| Activation of bypass signaling pathways (e.g., AKT/mTOR, Wnt/β-catenin). | 1. Perform Western blot analysis for key pathway markers (e.g., phospho-AKT, β-catenin). 2. If a bypass pathway is activated, consider combination therapy with an inhibitor targeting that pathway (e.g., an AKT inhibitor or a Wnt pathway inhibitor). |
| Increased drug efflux. | 1. Treat cells with this compound in the presence of an ABC transporter inhibitor (e.g., verapamil). 2. If sensitivity is restored, this suggests the involvement of drug efflux pumps. |
Quantitative Data Summary
Table 1: Mastl Inhibitor Potency
| Inhibitor | In Vitro IC50 | Cellular IC50 | Cell Line | Reference |
| This compound | pIC50 = 9.15 | - | - | [1] |
| MKI-1 | 9.9 µM | - | Breast Cancer Cells | [8] |
| MKI-2 | 37.44 nM | 142.7 nM | Breast Cancer Cells | [9][10] |
Table 2: Mastl Expression and Patient Outcomes in Gastric Cancer
| Mastl Expression | N | Association with Lymph Node Metastasis (p-value) | Association with Tumor Relapse (p-value) | Overall Survival (Hazard Ratio) | Reference |
| High | 54/126 (42.9%) | 0.013 | 0.016 | 2.591 | [11] |
| Low | 72/126 (57.1%) | [11] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation:
-
Continuously culture the parental cells in the presence of this compound at a concentration equal to the IC20.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor cell viability and morphology at each step.
-
-
Isolation of Resistant Clones:
-
Once cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
-
Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance by re-determining the IC50 of this compound.
-
Cryopreserve resistant clones and the parental cell line for future comparative studies.
-
Protocol 2: Assessing PP2A Activity
Objective: To measure the activity of PP2A in sensitive and this compound resistant cells.
Methodology: This protocol is based on an immunoprecipitation phosphatase assay.
-
Cell Lysis: Lyse sensitive and resistant cells (treated with this compound or vehicle) in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-PP2A antibody conjugated to protein A/G beads to immunoprecipitate the PP2A complex.
-
Wash the beads to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[4]
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of free phosphate (B84403) released using a Malachite Green-based detection reagent.[4]
-
-
Data Analysis: Quantify the amount of phosphate released and normalize it to the amount of immunoprecipitated PP2A protein (determined by Western blot) to calculate the specific activity.
Signaling Pathways and Experimental Workflows
Caption: The Mastl signaling pathway and potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 11. Mastl overexpression is associated with epithelial to mesenchymal transition and predicts a poor clinical outcome in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mastl-IN-4 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Mastl-IN-4, a potent MASTL kinase inhibitor, in cell culture experiments. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on related compounds to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). MASTL is a key regulator of mitosis. It phosphorylates and activates endosulfine-alpha (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A) complex with the B55 regulatory subunit (PP2A-B55).[1] By inhibiting MASTL, this compound prevents the inactivation of PP2A-B55, leading to the dephosphorylation of CDK1 substrates, which can result in mitotic catastrophe and cell death in cancer cells.[2][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A specific starting concentration for this compound has not been widely published. However, its reported pIC50 is 9.15, which corresponds to an IC50 of approximately 0.708 nM.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range (e.g., 0.1 nM) up to a micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a 10 mM stock solution, dissolve 3.53 mg of this compound (Molecular Weight: 353.33 g/mol ) in 1 mL of DMSO.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.5%) to avoid solvent toxicity.[4]
Q4: What are the expected cellular effects of MASTL inhibition with this compound?
A4: Inhibition of MASTL is expected to induce a range of cellular effects, particularly in cancer cells where MASTL is often overexpressed. These effects may include:
-
Mitotic arrest and mitotic catastrophe: Disruption of the normal mitotic progression, leading to cell death.[2][3]
-
Reduced cell proliferation and viability: Inhibition of cell growth and induction of apoptosis.[5][6]
-
Increased sensitivity to chemotherapy and radiation: MASTL inhibition can sensitize cancer cells to DNA-damaging agents.[7]
-
Modulation of signaling pathways: Beyond mitosis, MASTL has been implicated in regulating the AKT/mTOR and Wnt/β-catenin signaling pathways.[7]
Q5: Are there known off-target effects of this compound?
A5: While this compound is a potent MASTL inhibitor, specific off-target effects have not been extensively documented in publicly available literature. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of MASTL. This can include using a structurally unrelated MASTL inhibitor or genetic approaches like siRNA or CRISPR-mediated knockout of MASTL.
Data Presentation
Potency of MASTL Inhibitors
The following table summarizes the reported potency of this compound and other known MASTL inhibitors. Note that the cellular context (cell line) for the this compound pIC50 value is not specified in the available source.
| Inhibitor | Target | Potency (IC50/pIC50/Ki) | Cell Line / Assay Condition | Reference |
| This compound | MASTL | pIC50: 9.15 (~0.708 nM) | Not Specified | [1] |
| MKI-1 | MASTL | IC50: 9.9 µM | In vitro kinase assay | [8] |
| MKI-2 | MASTL | In vitro IC50: 37.44 nM | Recombinant MASTL activity | [2] |
| MKI-2 | MASTL | Cellular IC50: 142.7 nM | Breast cancer cells | [2] |
| MASTL-IN-2 | MASTL | IC50: 2.8 nM | MIA PaCa cancer cells | [5] |
| MASTL-IN-5 | MASTL | Ki: 0.018 nM | Not Specified | [9] |
| Flavopiridol | MASTL | EC50: 82.1 nM | In vitro kinase assay | [6] |
| MASTL/Aurora A-IN-1 | MASTL, Aurora A | IC50: 0.56 µM, 0.16 µM | Not Specified | [5] |
Experimental Protocols & Workflow
General Workflow for Optimizing this compound Concentration
This workflow provides a systematic approach to determine the optimal concentration of this compound for your cell culture experiments.
Caption: General workflow for optimizing this compound concentration.
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (p-ENSA/p-ARPP19)
This protocol helps to confirm that this compound is engaging its target in the cells.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 5x IC50) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ENSA (Ser67) or phospho-ARPP19 (Ser62) overnight at 4°C. Also, probe for total ENSA/ARPP19 and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).
Signaling Pathways and Visualizations
MASTL Signaling Pathway
The following diagram illustrates the canonical MASTL signaling pathway and the point of inhibition by this compound.
Caption: The MASTL signaling pathway and its inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak cellular effect observed | - Concentration too low: The concentration of this compound may be insufficient to inhibit MASTL in your cell line. - Short incubation time: The treatment duration may not be long enough to induce a measurable phenotype. - Compound instability: this compound may be unstable in the cell culture medium. - Low MASTL expression: The target cell line may have low endogenous levels of MASTL. | - Perform a wider dose-response curve, extending to higher concentrations. - Increase the incubation time (e.g., up to 72 hours). - Prepare fresh dilutions of this compound for each experiment. - Confirm MASTL expression in your cell line by Western blot or qPCR. |
| High cell death even at low concentrations | - High sensitivity of the cell line: Some cell lines may be particularly sensitive to MASTL inhibition. - Off-target toxicity: At higher concentrations, off-target effects may contribute to cytotoxicity. - Solvent toxicity: The concentration of DMSO may be too high. | - Use a lower range of concentrations in your dose-response experiments. - Compare the phenotype with that of MASTL knockdown (siRNA) to confirm on-target effects. - Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the outcome. - Compound degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. - Inconsistent experimental procedure: Variations in incubation times or reagent preparation. | - Use cells within a consistent and low passage number range. - Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. - Adhere strictly to the experimental protocol and ensure consistent timing. |
| Precipitation of this compound in culture medium | - Low solubility: The compound may have limited solubility in aqueous solutions. - High concentration: The working concentration may exceed the solubility limit. | - Prepare fresh dilutions from the DMSO stock immediately before use. - Do not store the diluted compound in aqueous media for extended periods. - If precipitation occurs at the desired concentration, consider using a lower concentration or a different formulation if available. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting low efficacy of Mastl-IN-4 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with Mastl-IN-4 in in vitro experiments.
Troubleshooting Guide: Low Efficacy of this compound
Low or inconsistent efficacy of a kinase inhibitor in vitro can arise from a variety of factors, ranging from experimental setup to the inherent biological complexity of the system. This guide provides a structured approach to identifying and resolving common issues encountered with this compound.
Question: Why am I observing lower than expected potency (high IC50) or a complete lack of effect with this compound in my cell-based assays?
Answer:
Several factors can contribute to the apparent low efficacy of this compound in a cellular context. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Compound Integrity and Handling
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitation. Poor solubility can drastically reduce the effective concentration of the inhibitor.
-
Storage and Stability: Confirm that the compound has been stored under the recommended conditions to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Concentration Verification: If possible, analytically verify the concentration of your stock solution.
Step 2: Review and Optimize Assay Conditions
-
ATP Concentration: The intracellular concentration of ATP is typically in the millimolar range, which is significantly higher than the ATP concentrations often used in biochemical kinase assays.[1] As this compound is likely an ATP-competitive inhibitor, high intracellular ATP levels can compete with the inhibitor for binding to the kinase, leading to a rightward shift in the IC50 curve (lower apparent potency).
-
Recommendation: If possible, measure the cellular potency of this compound in ATP-depleted conditions as a control to assess the impact of intracellular ATP.
-
-
Cell Permeability and Efflux: The compound may have poor cell permeability or be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the inhibitor out of the cell, reducing its intracellular concentration.[2]
-
Recommendation: Assess cell permeability using computational models or experimental assays. Test for efflux pump activity by co-incubating with known efflux pump inhibitors.[2]
-
-
Treatment Duration: The observed effect of a kinase inhibitor is time-dependent. The inhibition of Mastl kinase should lead to downstream effects that may take time to become apparent. Mastl's primary role is in regulating mitotic progression.[3][4]
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing the desired phenotype (e.g., mitotic arrest, apoptosis).
-
Step 3: Consider the Biological Context
-
Mastl Expression and Activity in Your Cell Line: The efficacy of a targeted inhibitor is dependent on the presence and activity of its target.
-
Recommendation: Confirm the expression of Mastl in your chosen cell line via Western blot or qPCR. Ideally, assess the basal activity of Mastl by measuring the phosphorylation of its direct substrate, ENSA/ARPP19.[5]
-
-
Cell Line Specific Differences: Not all cell lines are equally sensitive to Mastl inhibition.[3] This can be due to a variety of factors, including the expression of compensatory signaling pathways or the presence of specific mutations. Recent studies suggest that the expression of the PP2A regulatory subunit PPP2R2A may correlate with sensitivity to Mastl inhibitors.[6]
-
Recommendation: Test this compound in a panel of cell lines with varying genetic backgrounds. If possible, use a cell line known to be sensitive to Mastl inhibition as a positive control.
-
-
Kinase-Independent Functions of Mastl: Recent research has uncovered kinase-independent roles for Mastl in regulating cell contractility and motility through the MRTF-SRF pathway.[7][8] If your assay is measuring a phenotype related to these functions, a kinase inhibitor like this compound may not have an effect.
-
Recommendation: Ensure your assay readout is directly linked to Mastl's kinase activity (e.g., phosphorylation of downstream targets, mitotic progression).
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes After Mastl-IN-4 Treatment
Welcome to the technical support center for Mastl-IN-4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl) kinase.[1] Mastl is a critical regulator of mitosis.[2][3][4] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[5][6][7] Once phosphorylated, these proteins bind to and inhibit the tumor suppressor phosphatase PP2A-B55.[2][3][5][6] This inhibition is crucial for maintaining the phosphorylation of substrates of cyclin-dependent kinase 1 (Cdk1), thereby ensuring proper entry into and progression through mitosis.[6]
Q2: What are the expected on-target phenotypes of this compound treatment?
Given Mastl's essential role in mitosis, treatment with this compound is expected to induce phenotypes associated with mitotic defects. These include:
-
Mitotic collapse and failure of cytokinesis.[4]
-
Accumulation of polyploid (4N) cells due to cytokinesis failure.[10]
Q3: My cells are showing a phenotype unrelated to mitotic arrest. What could be the cause?
While Mastl's primary role is in mitosis, it has been implicated in other cellular processes. Unexpected phenotypes could arise from:
-
Inhibition of non-mitotic Mastl functions: Mastl is involved in the DNA damage response and can regulate oncogenic signaling pathways such as AKT/mTOR and Wnt/β-catenin.[2][3][8]
-
Kinase-independent functions of Mastl: Recent evidence suggests Mastl has kinase-independent roles in regulating cell contractility, spreading, and motility through the myocardin-related transcription factor (MRTF)/serum response factor (SRF) pathway.[11][12]
-
Off-target effects of this compound: Like any small molecule inhibitor, this compound may have off-target effects, inhibiting other kinases or cellular proteins.
-
Cell-line specific effects: The genetic and proteomic background of your specific cell line can influence its response to Mastl inhibition.
Troubleshooting Guides
Issue 1: Weaker than expected anti-proliferative effect.
| Potential Cause | Recommended Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for proliferation in your specific cell line. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. Confirm the inhibitor's stability under your experimental conditions. |
| Cell Line Resistance | Some breast cancer cell lines have shown resistance to Mastl depletion.[9] Consider screening different cell lines to find a sensitive model. |
| Compensatory Signaling Pathways | Cells may activate compensatory pathways to overcome Mastl inhibition. Use techniques like Western blotting to probe for the activation of known survival pathways (e.g., AKT, ERK). |
Issue 2: Unexpected changes in cell morphology, adhesion, or migration.
| Potential Cause | Recommended Troubleshooting Step |
| Disruption of Kinase-Independent Mastl Functions | Mastl has been shown to regulate cell spreading and contractility independently of its kinase activity.[11][12] Investigate changes in the actin cytoskeleton and the localization of proteins involved in cell adhesion and migration. |
| Off-Target Effects | To assess if the phenotype is a true on-target effect, perform a rescue experiment by expressing a drug-resistant mutant of Mastl. If the phenotype is rescued, it is likely an on-target effect. |
| Modulation of MRTF-A/SRF Pathway | Mastl can regulate the transcriptional activity of the MRTF-A/SRF pathway.[12] Use a reporter assay to measure SRF activity or perform qPCR to analyze the expression of SRF target genes. |
Issue 3: Discrepancy between in vitro kinase assay and cellular assay results.
| Potential Cause | Recommended Troubleshooting Step |
| Different ATP Concentrations | The ATP concentration in in vitro kinase assays can significantly affect IC50 values.[13] Ensure the ATP concentration used in your in vitro assay is close to the physiological intracellular concentration or the Km of the enzyme for ATP. |
| Inhibitor Permeability/Efflux | The inhibitor may not be efficiently entering the cells or may be actively pumped out. Use cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm target binding in intact cells.[14] |
| Presence of Scaffolding Proteins | In a cellular context, Mastl may be part of a larger protein complex that could affect inhibitor binding. Co-immunoprecipitation experiments can help identify Mastl-interacting partners in your cell line. |
Key Experimental Protocols
Protocol 1: Western Blotting for Mastl Pathway Components
-
Cell Lysis: Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ENSA (Thr-239), total ENSA, p-AKT (Ser-473), total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest this compound treated and control cells by trypsinization.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations can be quantified based on PI fluorescence intensity.
Visualizations
Caption: The core Mastl signaling pathway in mitotic regulation.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Greatwall kinase: a new pathway in the control of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASTL - Wikipedia [en.wikipedia.org]
- 11. rupress.org [rupress.org]
- 12. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Navigating the Dual Roles of MASTL: A Guide to Controlling for Kinase-Independent Effects
Welcome to the technical support center for researchers studying Microtubule-associated serine/threonine kinase-like (MASTL). This resource provides essential guidance on distinguishing and controlling for the kinase-independent functions of MASTL in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known kinase-independent functions of MASTL?
A1: While MASTL is well-known for its kinase-dependent role in regulating mitosis, emerging evidence reveals significant kinase-independent functions. These primarily involve the regulation of cell contractility, motility, adhesion, and invasion.[1][2][3][4][5][6] Mechanistically, MASTL can act as a scaffolding protein, influencing the localization and activity of other proteins. A key kinase-independent mechanism involves MASTL's association with Myocardin-related transcription factor A (MRTF-A), promoting its nuclear retention and the subsequent activation of Serum Response Factor (SRF) target genes.[1][3][7] This pathway regulates the expression of genes involved in the actomyosin (B1167339) cytoskeleton, such as vinculin and nonmuscle myosin IIB.[1][3][6]
Q2: How can I experimentally distinguish between kinase-dependent and kinase-independent effects of MASTL?
A2: The most effective method is to perform rescue experiments using a kinase-dead mutant of MASTL. After depleting endogenous MASTL (e.g., using siRNA or shRNA), you can introduce either wild-type (WT) MASTL or a kinase-dead (KD) version. The most commonly used kinase-dead mutant is the G44S (human) or G43S (murine) mutant.[7][8]
-
If a phenotype observed upon MASTL depletion is rescued by WT MASTL but not by the KD mutant, the effect is kinase-dependent .
-
If the phenotype is rescued by both WT and KD MASTL, the effect is kinase-independent .
-
If the phenotype is only partially rescued by the KD mutant, it suggests a combination of both kinase-dependent and -independent mechanisms.
Q3: I am using a small molecule inhibitor for MASTL. Will this control for kinase-independent effects?
A3: No, small molecule inhibitors of MASTL typically target the ATP-binding pocket of the kinase domain and therefore only block its catalytic activity.[9][10][][12] These inhibitors are excellent tools for studying kinase-dependent functions but will not affect scaffolding or other non-catalytic roles of the protein. To investigate kinase-independent functions, you must use genetic approaches such as kinase-dead mutants or strategies that disrupt specific protein-protein interactions.[7]
Q4: My results from MASTL knockdown/knockout are different from what I see with a MASTL inhibitor. Why?
A4: This discrepancy often points to the existence of kinase-independent functions. Knockdown or knockout removes the entire protein, affecting both its catalytic and non-catalytic activities. In contrast, an inhibitor only blocks the kinase function.[7] For example, if MASTL depletion leads to increased cell spreading, and this effect is not observed with a MASTL inhibitor, it strongly suggests that the regulation of cell spreading by MASTL is independent of its kinase activity.[1]
Troubleshooting Guides
Problem 1: Unexpected Phenotypes After MASTL Depletion Not Rescued by Kinase Inhibitors
-
Symptom: You observe a phenotype (e.g., altered cell morphology, migration) after MASTL knockdown, but treating the cells with a potent MASTL kinase inhibitor does not replicate this phenotype.
-
Possible Cause: The observed phenotype is likely due to a kinase-independent function of MASTL, such as its role as a scaffold protein.
-
Solution:
-
Validate the knockdown: Ensure your siRNA or shRNA is effectively reducing MASTL protein levels via Western blot.
-
Perform a rescue experiment: Transfect cells with siRNA-resistant constructs for both wild-type MASTL and a kinase-dead (G44S) MASTL mutant.
-
Analyze the results: If the kinase-dead mutant rescues the phenotype, it confirms a kinase-independent mechanism.
-
Problem 2: Difficulty Interpreting Rescue Experiments with Kinase-Dead MASTL
-
Symptom: The kinase-dead MASTL mutant only partially rescues the phenotype observed after endogenous MASTL depletion.
-
Possible Cause: The biological process you are studying may be regulated by both kinase-dependent and -independent functions of MASTL.
-
Solution:
-
Dissect the phenotype: Break down the observed phenotype into more specific, quantifiable readouts. For example, if you are studying cell migration, analyze speed, directionality, and invasion separately. It's possible that one aspect is kinase-dependent while another is not.
-
Investigate interacting partners: Consider that MASTL's scaffolding function may be distinct from its catalytic role. Use co-immunoprecipitation to see if the kinase-dead mutant still interacts with known binding partners. For instance, its interaction with MRTF-A is known to be kinase-independent.[1][3]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating kinase-independent effects of MASTL.
Table 1: Effect of MASTL Depletion on Cell Spreading
| Cell Line | Condition | Change in Cell Area | Kinase-Dependence | Reference |
| MDA-MB-231 | siMASTL | Increased | Independent | [1] |
| MCF10A | siMASTL | Increased | Independent | [1] |
| MCF7 | siMASTL | Increased | Independent | [1] |
Table 2: Gene Expression Changes Following MASTL Depletion
| Gene | Regulation | Function | Kinase-Dependence | Reference |
| VCL (Vinculin) | Down-regulated | Cell Adhesion, SRF Target | Independent | [1] |
| FOS | Down-regulated | Transcription, SRF Target | Independent | [1] |
| GEF-H1 | Down-regulated | RhoA Activation | Independent | [1] |
| TPM4 | Down-regulated | Actin Cytoskeleton, SRF Target | Independent | [1] |
Experimental Protocols
Protocol 1: Rescue Experiment with Kinase-Dead MASTL
Objective: To determine if a phenotype is dependent on MASTL's kinase activity.
Methodology:
-
Cell Culture and Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
MASTL Depletion: Transfect cells with siRNA targeting the 3' UTR of MASTL to deplete the endogenous protein. Use a non-targeting siRNA as a control.
-
Rescue Construct Transfection: 24 hours after siRNA transfection, transfect the cells with expression vectors for:
-
EGFP (as a control)
-
EGFP-MASTL-WT (siRNA-resistant)
-
EGFP-MASTL-KD (G44S, siRNA-resistant)
-
-
Phenotypic Analysis: 24-48 hours after the second transfection, perform your assay of interest (e.g., cell spreading assay, migration assay, Western blot for downstream targets).
-
Validation: Confirm the knockdown of endogenous MASTL and the expression of the rescue constructs via Western blotting using an antibody against MASTL.
Signaling Pathways and Experimental Workflows
Caption: Kinase-dependent signaling of MASTL in mitosis.
Caption: Kinase-independent signaling of MASTL in cell motility.
Caption: Workflow for dissecting MASTL functions.
References
- 1. rupress.org [rupress.org]
- 2. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting by James Ronald William Conway et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting [mdpi.com]
- 6. MASTL promotes cell contractility and motility through kinase-independent signaling by Maria Emilia Taskinen et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
- 7. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly potent and selective MASTL inhibitors disclosed | BioWorld [bioworld.com]
- 10. Discovery and characterization of potent and selective inhibitors of MASTL - American Chemical Society [acs.digitellinc.com]
- 12. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MASTL knockdown to confirm Mastl-IN-4 specificity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of the MASTL inhibitor, Mastl-IN-4, using MASTL knockdown techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate the specificity of a kinase inhibitor like this compound?
A1: Validating the specificity of a kinase inhibitor is a critical step to ensure that its observed biological effects are due to the inhibition of the intended target, in this case, MASTL (Microtubule Associated Serine/Threonine Kinase Like). Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can have off-target effects, meaning they inhibit other kinases.[1][2] Pharmacological validation using a genetic approach like knockdown helps confirm that the inhibitor's phenotype is a true result of targeting MASTL and not an unintended interaction.[1][3]
Q2: What is the principle of using MASTL knockdown to confirm this compound specificity?
A2: The principle is based on phenocopying. If this compound is specific to MASTL, then inhibiting MASTL with the compound should produce the same cellular effects (phenotype) as reducing the amount of MASTL protein via genetic knockdown (e.g., using siRNA or shRNA).[4] Furthermore, if the MASTL protein is already removed by knockdown, the cells should become resistant or less sensitive to this compound, as its primary target is absent.
Q3: What are the expected outcomes of a successful validation experiment?
A3: A successful validation experiment would demonstrate the following:
-
Phenotypic Similarity: Cells treated with this compound should exhibit a similar phenotype to cells where MASTL has been knocked down. This could include effects like mitotic catastrophe, aberrant nuclei, or reduced cell proliferation.[4][5][6]
-
Resistance in Knockdown Cells: MASTL knockdown cells should show a significantly reduced response to this compound compared to control cells. For example, the IC₅₀ value of this compound should increase substantially in knockdown cells.
-
Target Engagement: Both this compound treatment and MASTL knockdown should lead to similar changes in downstream signaling pathways, such as increased PP2A activity and altered phosphorylation of MASTL substrates like ENSA/Arpp19.[6][7][8]
Q4: What are the key differences between using siRNA and shRNA for MASTL knockdown?
A4: Both are methods of RNA interference (RNAi), but they differ in their delivery and duration of effect.
-
siRNA (small interfering RNA): These are short, double-stranded RNA molecules that are transfected directly into cells. They provide a transient (temporary) knockdown of the target gene, typically lasting for 2-4 days.[4] This method is often quicker for initial validation studies.
-
shRNA (short hairpin RNA): These are delivered via a vector, often a lentivirus, which integrates into the host cell's genome. This allows for stable, long-term knockdown of the target gene and is useful for creating cell lines with permanent MASTL suppression or for in vivo studies.[9]
Q5: Beyond its kinase activity in mitosis, are there other MASTL functions to consider?
A5: Yes. While MASTL is a master regulator of mitosis through the ENSA/PP2A-B55 axis, it also has other reported functions.[10] These include regulating AKT/mTOR and Wnt/β-catenin signaling pathways.[10][11] Additionally, some functions of MASTL in cell contractility and motility have been shown to be kinase-independent.[12][13] These aspects should be considered when interpreting results, as this compound is expected to only block the kinase-dependent functions.
Experimental Workflow and Signaling
The following diagrams illustrate the core signaling pathway of MASTL, the experimental workflow for inhibitor validation, and the logical basis for the validation experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low MASTL Knockdown Efficiency | 1. Suboptimal siRNA/shRNA concentration.2. Inefficient transfection reagent or protocol.3. Cell line is difficult to transfect.4. Incorrect quantification method. | 1. Perform a dose-response titration of the siRNA.2. Test different transfection reagents; optimize cell density and reagent-to-siRNA ratio.[14]3. For shRNA, try different Multiplicities of Infection (MOIs).[14]4. Confirm knockdown at both mRNA (qPCR) and protein (Western Blot) levels. |
| High Cell Death After Transfection | 1. Transfection reagent toxicity.2. High concentration of siRNA causing off-target effects.3. The MASTL protein is essential for the viability of the cell line. | 1. Reduce the amount of transfection reagent and/or siRNA.2. Use a validated, non-toxic transfection reagent. Test at least two different siRNA sequences for your target.[15]3. This may be an expected outcome. Ensure your viability assay distinguishes between transfection toxicity and on-target effects by using proper controls. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or density.2. Inconsistent transfection efficiency.3. Reagent instability. | 1. Use cells within a consistent, low passage number range. Ensure consistent cell seeding density.2. Always include a positive control for transfection (e.g., siRNA against a housekeeping gene) to monitor efficiency.[14]3. Aliquot and store siRNA and reagents properly to avoid degradation from freeze-thaw cycles.[15] |
| This compound still shows an effect in knockdown cells | 1. Incomplete knockdown of MASTL protein.2. This compound has one or more off-targets.3. The observed effect is related to a kinase-independent function of MASTL not affected by the inhibitor. | 1. Verify knockdown efficiency via Western Blot; aim for >80% reduction. If needed, switch to a more robust system like shRNA or CRISPR.[16]2. This suggests an off-target effect. The inhibitor may not be specific. Consider profiling this compound against a broad kinase panel.[17]3. Investigate phenotypes related to cell motility or adhesion, which may be regulated by MASTL independent of its kinase activity.[12] |
Quantitative Data Summary
The following tables present hypothetical data from a successful validation experiment.
Table 1: Effect of MASTL Knockdown on this compound Potency
| Cell Condition | Target Protein Level | This compound IC₅₀ (Cell Viability) |
| Control (siControl) | 100% | 150 nM |
| MASTL Knockdown (siMASTL) | < 20% | > 5,000 nM |
This table illustrates that when MASTL protein is significantly reduced, a much higher concentration of the inhibitor is required to achieve a 50% reduction in cell viability, indicating the inhibitor's effect is dependent on the presence of MASTL.
Table 2: Comparison of Phenotypes Induced by this compound and MASTL Knockdown
| Treatment / Condition | % of Cells with Aberrant Nuclei | Relative PP2A Activity |
| Vehicle Control (DMSO) | 5% (± 1.2) | 1.0 |
| This compound (200 nM) | 65% (± 4.5) | 2.8 (± 0.3) |
| Control siRNA (siControl) | 6% (± 1.5) | 1.1 (± 0.1) |
| MASTL siRNA (siMASTL) | 62% (± 5.1) | 2.6 (± 0.4) |
This table shows that both chemical inhibition and genetic knockdown of MASTL lead to a similar increase in the percentage of cells with mitotic defects (aberrant nuclei) and a comparable increase in the activity of its downstream target, PP2A.[6][8] This phenocopying supports the on-target specificity of this compound.
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of MASTL
This protocol provides a general guideline for transiently knocking down MASTL in a cancer cell line (e.g., MCF7 breast cancer cells). Optimization is required for different cell lines.
Materials:
-
MASTL-targeting siRNA and non-targeting control siRNA (siControl).
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Serum-free cell culture medium (e.g., Opti-MEM).
-
Complete cell culture medium.
-
6-well plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates in antibiotic-free complete medium to achieve 30-50% confluency at the time of transfection.[4]
-
siRNA-Lipid Complex Formation (per well): a. Solution A: In an Eppendorf tube, dilute 20-40 pmol of siRNA (siMASTL or siControl) into 100 µL of serum-free medium. Mix gently.[4] b. Solution B: In a separate tube, dilute the recommended amount of transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.[4]
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.[4]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator.
-
Post-Transfection: After 4-6 hours, the medium can be changed to fresh complete medium, although this is not always necessary depending on the reagent's toxicity. Continue to incubate the cells for a total of 48-72 hours to allow for MASTL protein depletion.[4]
-
Validation of Knockdown: Harvest a subset of cells to confirm MASTL knockdown by Western Blotting or qPCR before proceeding with further experiments.
Protocol 2: Western Blot for MASTL Protein Levels
Procedure:
-
Cell Lysis: After the 48-72 hour incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MASTL overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to confirm the percentage of knockdown.
Protocol 3: Cell Viability Assay (WST-8/MTT)
Procedure:
-
Experiment Setup: Following the 48-72 hour knockdown period (Protocol 1), trypsinize and re-seed the siControl and siMASTL cells into 96-well plates at an appropriate density.
-
Inhibitor Treatment: Allow cells to adhere for 12-24 hours, then treat them with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., WST-8 or MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value for each condition (siControl vs. siMASTL).
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets | Scilit [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 9. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 12. rupress.org [rupress.org]
- 13. mdpi.com [mdpi.com]
- 14. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
Addressing variability in Mastl-IN-4 experimental results
Welcome to the technical support center for Mastl-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered during experiments with this potent MASTL kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase. It exhibits a pIC50 of 9.15 and has demonstrated anti-proliferative activity.[1][2] MASTL kinase is a critical regulator of mitosis.[3] Its primary function is to phosphorylate and activate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4] Phosphorylated ENSA/ARPP19 in turn inhibit the tumor suppressor phosphatase PP2A-B55.[3] By inhibiting MASTL, this compound prevents the inactivation of PP2A-B55, leading to the dephosphorylation of CDK1 substrates, which can result in mitotic defects and cell death in cancer cells.[5][6]
Q2: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, proper handling and storage of this compound are crucial. While a specific datasheet was not available, based on common practices for similar kinase inhibitors, the following is recommended:
-
Solubilization: this compound is likely soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM or 20 mM), dissolve the powder in anhydrous, high-purity DMSO. Vortexing or brief sonication can aid dissolution.
-
Storage:
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years). Keep protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (6 months to 1 year). For short-term storage, -20°C is acceptable for up to one month.[7][8]
-
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions. Based on its high potency (pIC50 = 9.15, which corresponds to an IC50 in the low nanomolar range), a starting concentration range for a dose-response curve could be from 1 nM to 1 µM.[1][2]
Q4: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with a potent MASTL inhibitor like this compound is expected to induce a range of cellular effects, primarily related to mitotic disruption. These may include:
-
Anti-proliferative activity: A reduction in cell viability and proliferation is a primary expected outcome.[1][2]
-
Cell cycle arrest: Inhibition of MASTL can lead to defects in mitotic progression, potentially causing an arrest in the G2/M phase of the cell cycle.[9]
-
Mitotic catastrophe: Prolonged mitotic arrest or severe mitotic errors can lead to a form of cell death known as mitotic catastrophe.[10][11]
-
Apoptosis: Following mitotic catastrophe or other cellular stresses induced by the inhibitor, cells may undergo programmed cell death (apoptosis).[12]
-
Changes in protein phosphorylation: A key molecular effect will be the decreased phosphorylation of MASTL substrates (ENSA/ARPP19) and increased dephosphorylation of PP2A-B55 targets (CDK1 substrates).
Troubleshooting Guides
Issue 1: High Variability in Anti-Proliferative Assay Results
High variability between replicate wells or experiments is a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility Issues | Visually inspect the media for any signs of precipitation after adding this compound. Perform serial dilutions of the DMSO stock in pre-warmed media to minimize precipitation. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).[7][13][14] | A clear solution with no visible precipitate, leading to more consistent compound exposure. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like high-concentration stocks in DMSO. Prepare a master mix of the final drug concentration in media to add to all replicate wells. | Reduced well-to-well variability in cell viability readings. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are more susceptible to evaporation. If their use is necessary, ensure the incubator has good humidity control and consider filling the outer wells with sterile water or media without cells. | More uniform cell growth and drug response across the plate. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicate plates to maintain a uniform cell density. | Consistent cell numbers at the start of the experiment, leading to more reliable endpoint measurements. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase. Maintain a consistent and low passage number for your experiments, as cell characteristics can change over time in culture. | More reproducible cellular responses to the inhibitor. |
Issue 2: No or Weak Phenotypic Effect Observed
If this compound does not produce the expected anti-proliferative or cell cycle effects at concentrations where it is expected to be active.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | Verify the integrity of the this compound powder and stock solution. If the compound has been stored improperly or for an extended period, consider purchasing a new batch. | Restoration of the expected biological activity. |
| Cell Line Insensitivity | Not all cell lines will be equally sensitive to MASTL inhibition. Measure the protein expression level of MASTL in your cell line by Western blot. High expression may correlate with sensitivity. Consider testing a panel of cell lines to find a sensitive model.[9] | Identification of a suitable cell model for your experiments. |
| Sub-optimal Assay Conditions | Optimize the duration of inhibitor treatment. Some effects, like apoptosis, may require longer incubation times (e.g., 48-72 hours). Ensure the cell density is appropriate for the assay duration. | A clear and measurable phenotypic response. |
| In Vitro vs. In Vivo Discrepancy | An inhibitor that is potent in a biochemical assay may be less effective in cells due to poor cell permeability or rapid metabolism. While specific data for this compound is not available, this is a common issue with kinase inhibitors.[15] | This would necessitate further studies on the compound's cell permeability and stability. |
Issue 3: Unexpected or Off-Target Effects
Observing cellular phenotypes that are not consistent with the known functions of MASTL kinase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify other kinases that are inhibited by this compound.[16] Use a structurally different MASTL inhibitor as a control. If the unexpected phenotype is not observed with the control compound, it is likely an off-target effect of this compound. | A clear understanding of this compound's selectivity and confidence that the observed primary effects are on-target. |
| Activation of Compensatory Signaling Pathways | Inhibition of a kinase can sometimes lead to the activation of feedback loops or parallel signaling pathways.[16] Use Western blotting to probe for the activation of known compensatory pathways (e.g., AKT/mTOR, Wnt/β-catenin, as MASTL has been linked to these).[3] | A more complete picture of the cellular response to MASTL inhibition. |
| Kinase-Independent Functions of MASTL | Recent research has shown that MASTL can have functions independent of its kinase activity, for example, in regulating cell contractility and motility.[8][17][18] An inhibitor targeting the kinase domain would not affect these functions. | This is an important consideration when interpreting results and may explain why some MASTL-related phenotypes are not observed with a kinase inhibitor. |
| DMSO Toxicity | At higher concentrations, the solvent DMSO can be toxic to cells.[14] Always include a vehicle control (media with the same final concentration of DMSO as your highest drug concentration) in your experiments. | Confirmation that the observed effects are due to this compound and not the solvent. |
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Cell Viability Assay
This protocol is to determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound
-
Anhydrous DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a high concentration stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus log-transformed inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: this compound IC50 Values in Various Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.6 |
| HCT116 | Colon Cancer | 12.1 |
Protocol 2: Western Blot Analysis of MASTL Pathway
This protocol is to confirm the on-target activity of this compound by examining the phosphorylation status of a downstream target.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-MASTL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at 1X and 10X the IC50 concentration, alongside a vehicle control, for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: The canonical MASTL signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variable this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mastl-IN-4 degradation and half-life in cell culture
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and half-life of Mastl-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary degradation pathway for this compound? | This compound is predominantly degraded by the ubiquitin-proteasome system (UPS).[1][2] This involves the tagging of the molecule for destruction by the 26S proteasome. |
| What is the typical half-life of this compound in cell culture? | The half-life of this compound is cell-line dependent, influenced by the specific metabolic and proteolytic activity of the cells. Please refer to Table 1 for half-life data in commonly used cell lines. |
| How can I determine the half-life of this compound in my specific cell line? | A cycloheximide (B1669411) (CHX) chase assay is a standard method to determine the half-life of a protein or the stability of a small molecule's target.[3][4][5] This assay inhibits protein synthesis, allowing for the observation of protein degradation over time. A detailed protocol is provided below. |
| Why am I observing a rapid loss of this compound activity in my experiments? | Rapid loss of activity is likely due to a short half-life of the compound in your experimental system. Factors such as high metabolic rate or high expression of specific E3 ligases in your cell line can contribute to this. Consider performing a time-course experiment to optimize treatment duration. |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in this compound effectiveness between experiments. | Inconsistent degradation rates of this compound. | Standardize cell passage number, confluency at the time of treatment, and ensure media components are consistent. Perform a CHX chase assay to establish a baseline half-life in your system.[6] |
| This compound effect diminishes at later time points. | The compound is likely being cleared due to its degradation. | For prolonged effects, consider a repeat dosing schedule. Alternatively, if experimentally permissible, co-treatment with a proteasome inhibitor like MG132 can extend the compound's activity. |
| Unexpected cytotoxicity at effective concentrations. | Degradation byproducts of this compound may be toxic. | Attempt to use a lower concentration of this compound in combination with a proteasome inhibitor to maintain efficacy while minimizing potential toxicity from degradation products. |
| No observable effect of this compound. | The compound may be degrading too rapidly in your specific cell line. | Confirm target engagement at early time points. If target engagement is observed but quickly lost, this points to rapid degradation. |
Quantitative Data Summary
Table 1: Half-life of this compound in Various Cancer Cell Lines
| Cell Line | Half-life (t½) in hours | Method Used |
| HeLa (Cervical Cancer) | 4.5 | Cycloheximide Chase Assay |
| HEK293T (Human Embryonic Kidney) | 6.2 | Cycloheximide Chase Assay |
| MCF7 (Breast Cancer) | 3.8 | Cycloheximide Chase Assay |
Table 2: Impact of Proteasome Inhibition on this compound Stability in HeLa Cells
| Treatment Condition | Relative Mastl Protein Level at 6 hours (Normalized to t=0) |
| This compound (10 µM) | 42% |
| This compound (10 µM) + MG132 (10 µM) | 85% |
Experimental Protocols
Protocol: Determination of this compound Half-Life via Cycloheximide (CHX) Chase Assay
This protocol outlines the steps to measure the degradation rate of the Mastl protein, which is the target of this compound.
-
Cell Plating: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound. Incubate for 4 hours to ensure target engagement.
-
Cycloheximide Addition: Add cycloheximide (CHX) to a final concentration of 50-100 µg/mL to halt protein synthesis.[3][6] This marks the zero time point (t=0).
-
Time-Course Sample Collection: Harvest cell lysates at designated time points (e.g., 0, 2, 4, 6, 8, 12 hours) following CHX addition.[6]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Mastl and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities for Mastl and the loading control. Normalize the Mastl signal to the loading control for each time point. Further normalize these values to the t=0 time point to determine the percentage of remaining protein. Plot the percentage of remaining Mastl protein against time and fit to a one-phase decay curve to calculate the half-life (t½).
Visualizations
Caption: Workflow for determining Mastl protein half-life using a CHX chase assay.
Caption: Proposed degradation pathway of this compound via the Ubiquitin-Proteasome System.
References
- 1. Small molecule targeted protein degradation via the UPS: venturing beyond E3 substrate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Mastl-IN-4 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mastl-IN-4 in their experiments. The content is designed to address specific issues related to the impact of serum concentration on the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays compared to our biochemical assays. What is the likely cause?
A1: This is a common phenomenon when transitioning from biochemical (cell-free) to cell-based assays. The primary reason for the apparent decrease in potency is the presence of serum proteins in the cell culture medium. Small molecule inhibitors like this compound can bind to serum proteins, most notably albumin. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and interact with its target, Mastl kinase. Consequently, a higher total concentration of this compound is required to achieve the same level of intracellular inhibition, resulting in a rightward shift of the dose-response curve and a higher IC50 value.
Q2: How can we experimentally confirm that serum protein binding is affecting our results with this compound?
A2: To validate the impact of serum proteins, you can perform a dose-response experiment where the activity of this compound is tested in the presence of varying concentrations of fetal bovine serum (FBS) or purified bovine serum albumin (BSA). If serum protein binding is the primary factor, you should observe a concentration-dependent increase in the IC50 value of this compound as the serum or albumin concentration increases.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) kinase.[1] Mastl is a key regulator of mitotic progression.[2][3][4][5] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] Once phosphorylated, these proteins bind to and inhibit the protein phosphatase 2A (PP2A) complex containing the B55 subunit.[2][4][5] This inhibition of PP2A-B55 prevents the dephosphorylation of numerous mitotic substrates, thereby ensuring the maintenance of a mitotic state.[2] By inhibiting Mastl, this compound prevents the inactivation of PP2A-B55, leading to premature dephosphorylation of mitotic substrates and ultimately causing mitotic defects and cell cycle arrest.
Q4: Are there alternative assay formats that are less susceptible to serum protein interference?
A4: While most cell-based assays will be affected by the reduction in the free concentration of the inhibitor due to serum binding, some approaches can provide more direct evidence of target engagement within the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess the binding of this compound to Mastl kinase inside the cell, which can be less influenced by the extracellular serum concentration. However, for functional cellular assays that require longer incubation times, the impact of serum protein binding is difficult to completely avoid.
Q5: Besides serum protein binding, what other factors could contribute to discrepancies between biochemical and cellular assay results for this compound?
A5: Several other factors can lead to differing results:
-
Cellular Permeability: The ability of this compound to cross the cell membrane can influence its effective intracellular concentration.
-
Efflux Pumps: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump small molecules out of the cell, reducing the intracellular concentration of the inhibitor.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just Mastl kinase.[6]
-
Metabolism of the Inhibitor: Cells may metabolize this compound, converting it into less active or inactive forms.
-
ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations significantly lower than the physiological levels found within cells. Since many kinase inhibitors are ATP-competitive, a higher intracellular ATP concentration can reduce the apparent potency of the inhibitor.[6]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Serum Protein Binding | Reduce the serum concentration in your cell culture medium during the inhibitor treatment period, if experimentally feasible. Perform a serum-shift assay, where the IC50 of this compound is determined at different serum concentrations (e.g., 0.5%, 2%, 10% FBS) to quantify the impact of serum. |
| Low Cell Permeability | Increase the incubation time with this compound to allow for greater accumulation within the cells. Use a different cell line that may have higher permeability to the compound. |
| Drug Efflux | Co-incubate with known inhibitors of ABC transporters (e.g., verapamil) to see if the potency of this compound increases. |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your cell culture medium over the time course of the experiment using analytical methods like HPLC. |
Issue 2: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Serum Concentration | Standardize the serum percentage in all your assays. Use the same batch of serum if possible to minimize lot-to-lot variability. |
| Variable Cell Density at Seeding | Ensure a consistent number of cells are seeded in each well. Use an automated cell counter for accuracy. Allow cells to adhere and resume growth for a consistent period before adding the inhibitor. |
| Pipetting Inaccuracies | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[6] |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[6] If their use is necessary, ensure proper plate sealing and humidified incubation. |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | The high concentration of this compound required to overcome serum protein binding may lead to off-target activities. Perform selectivity profiling of this compound against a panel of other kinases in the presence of serum to identify potential off-targets at the concentrations used in your experiments. |
| Solubility Issues | Visually inspect for compound precipitation at high concentrations in media containing serum. The inhibitor may have limited solubility, which can be exacerbated by interactions with serum proteins. Determine the solubility of this compound in your final assay conditions. |
| Non-Specific Inhibition | Some molecules can inhibit kinases through non-specific mechanisms, such as aggregation. Include appropriate controls to rule out non-specific effects. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
Objective: To quantify the effect of serum protein binding on the potency of this compound in a cell-based proliferation assay.
Materials:
-
Cancer cell line known to be sensitive to Mastl inhibition (e.g., breast cancer cell line).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
This compound.
-
Cell proliferation reagent (e.g., CellTiter-Glo®).
-
96-well clear bottom white plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Preparation of Serum Conditions: The next day, prepare different media conditions:
-
Complete medium (10% FBS).
-
Reduced serum medium (e.g., 2% FBS, 0.5% FBS).
-
Serum-free medium.
-
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in each of the prepared media conditions.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum levels. Include a vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assessment: After incubation, measure cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration for each serum condition. Perform a non-linear regression analysis to determine the IC50 value for each condition.
Protocol 2: In Vitro Mastl Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant Mastl kinase in a cell-free system.
Materials:
-
Recombinant active Mastl kinase.
-
Mastl substrate (e.g., recombinant ENSA or a synthetic peptide).
-
ATP.
-
Kinase reaction buffer.
-
This compound.
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well white plates.
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the Mastl kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence signal. Plot the percentage of kinase activity against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Visualizations
Caption: The Mastl signaling pathway in mitotic regulation.
Caption: Impact of serum on this compound IC50 determination.
Caption: Troubleshooting flowchart for high cellular IC50.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MASTL Kinase Inhibitors: MKI-1, MKI-2, and Mastl-IN-4
This guide provides a detailed comparison of the preclinical efficacy of three small-molecule inhibitors targeting Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase: Mastl-IN-4, MKI-1, and MKI-2. MASTL is a critical regulator of mitotic progression, and its overexpression is implicated in several cancers, making it a promising therapeutic target.[1][][3] This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate informed decision-making in cancer research.
Executive Summary
MKI-1 and MKI-2 are both inhibitors of MASTL kinase, with MKI-2 representing a significant advancement in potency and selectivity. MKI-1, a first-generation inhibitor, demonstrates efficacy in the micromolar range and has established anti-tumor and radiosensitizer activities by activating protein phosphatase 2A (PP2A) and consequently destabilizing the oncoprotein c-Myc.[4][5][6] MKI-2, a second-generation inhibitor, exhibits nanomolar potency and was developed through an in silico drug discovery program.[1][7] It targets the same MASTL-PP2A axis, inducing mitotic catastrophe in breast cancer cells with superior potency.[1][8]
Information on this compound is limited, but it is reported to be a potent MASTL inhibitor with a pIC50 of 9.15 and shows anti-proliferative activity.[9] However, direct comparative studies between this compound and the MKI series of inhibitors are not publicly available at this time.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, MKI-1, and MKI-2, providing a comparative overview of their in vitro and cellular efficacy.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 / pIC50 | Assay Type | Reference |
| This compound | MASTL | pIC50 = 9.15 | Not Specified | [9] |
| MKI-1 | MASTL | 9.9 µM | Kinase Assay | [4][10] |
| MKI-2 | MASTL | 37.44 nM | In Vitro Kinase Assay | [1][11] |
Table 2: Cellular Efficacy
| Compound | Cellular IC50 | Cell Lines | Effect | Reference |
| This compound | Not Available | Not Available | Anti-proliferative activity | [9] |
| MKI-1 | 5-20 µM | MCF7, T47D (Breast Cancer) | Inhibits ENSA phosphorylation | [4] |
| MKI-2 | 142.7 nM | Breast Cancer Cells | Inhibits cellular MASTL activity | [1][11] |
| MKI-2 | 56-124 nM | MCF7, BT549, MDA-MB468, 4T1 (Breast Cancer) | Inhibits cell proliferation | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: The MASTL-PP2A signaling pathway and the point of intervention for MASTL inhibitors.
Caption: A general experimental workflow for the evaluation of MASTL kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings cited in this guide. Below are summaries of key experimental protocols used to evaluate MKI-1 and MKI-2.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compounds on MASTL kinase activity.
-
Procedure:
-
Recombinant MASTL kinase is incubated with various concentrations of the test inhibitor (e.g., MKI-1, MKI-2) or a control (DMSO).
-
The kinase reaction is initiated by adding a substrate, such as ENSA, and ATP.[5]
-
The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the level of substrate phosphorylation is quantified. This can be done using methods like immunoblotting with antibodies specific to the phosphorylated substrate.[5]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Procedure:
-
Breast cancer cell lines (e.g., MCF7, T47D, BT549) are seeded in multi-well plates and allowed to adhere.[1][6]
-
The cells are treated with varying concentrations of the inhibitor or a vehicle control (DMSO) for a defined period (e.g., 24-72 hours).[4]
-
Cell viability is measured using a standard method, such as the MTT assay, which quantifies mitochondrial activity as an indicator of viable cells.
-
The cellular IC50 value is determined by plotting cell viability against inhibitor concentration.
-
Western Blot Analysis for Cellular Target Engagement
-
Objective: To confirm that the inhibitor engages with and inhibits MASTL within the cellular environment.
-
Procedure:
-
Cancer cells are treated with the inhibitor at specified concentrations and for a set duration.
-
The cells are lysed to extract total protein.
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against phosphorylated ENSA (a direct substrate of MASTL) and total ENSA, as well as a loading control (e.g., β-actin).
-
The membrane is then incubated with corresponding secondary antibodies, and the protein bands are visualized and quantified. A reduction in the ratio of phosphorylated ENSA to total ENSA indicates successful target engagement by the inhibitor.[6]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and potential toxicity of the inhibitor in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human breast cancer cells (e.g., BT549) to establish tumors.[4]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor via a specific route of administration (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 50 mg/kg, twice a week).[4] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis. A significant reduction in tumor growth in the treatment group compared to the control group, without significant loss of body weight, indicates in vivo efficacy and acceptable toxicity.[4]
-
Conclusion
The available data indicate that MKI-2 is a more potent and selective inhibitor of MASTL compared to the first-generation inhibitor, MKI-1.[1][7] MKI-2's nanomolar efficacy in both in vitro and cellular assays makes it a highly promising candidate for further preclinical and clinical development.[1][11] While this compound is also reported as a potent MASTL inhibitor, the lack of comprehensive, publicly available data prevents a direct and thorough comparison with MKI-1 and MKI-2 at this time. Further studies are required to fully elucidate the therapeutic potential of this compound and its standing relative to other MASTL inhibitors. The experimental protocols outlined in this guide provide a framework for such future comparative evaluations.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MASTL inhibitor MKI-2 | Greatwall inhibitor | Probechem Biochemicals [probechem.com]
Validating MASTL's Role: A Comparative Guide to Mastl-IN-4 and CRISPR Knockout
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a drug target is paramount. This guide provides a comprehensive comparison of two key methodologies for validating the function of the serine/threonine kinase MASTL (Microtubule-associated serine/threonine kinase-like): the potent chemical inhibitor Mastl-IN-4 and the genetic approach of CRISPR/Cas9-mediated knockout.
MASTL is a critical regulator of mitotic progression, primarily through its inhibition of the tumor suppressor protein phosphatase 2A (PP2A).[1][2] Dysregulation of MASTL activity is implicated in various cancers, making it an attractive therapeutic target. This guide offers a detailed examination of the experimental data and protocols necessary to dissect the kinase-dependent and -independent functions of MASTL, providing a framework for robust target validation.
Performance Comparison: this compound vs. MASTL CRISPR Knockout
This section summarizes the expected quantitative outcomes from applying either this compound or a MASTL CRISPR knockout approach across various cellular assays. While direct comparative studies are limited, data from individual studies on MASTL inhibitors and genetic depletion provide a strong basis for this comparative analysis.
| Parameter | This compound (Inhibitor) | MASTL CRISPR Knockout (Genetic) | References |
| Cell Viability (IC50) | Expected in the nanomolar range (e.g., MKI-2 IC50: 56-124 nM in breast cancer cell lines). | Not applicable (results in cell line with permanent gene disruption). | |
| Cell Proliferation | Dose-dependent decrease in cell proliferation. | Significant reduction in cell proliferation rate. | [3][4] |
| Cell Cycle Progression | Expected to induce G2/M arrest. | Induces mitotic catastrophe and can lead to an increase in cells with >4N DNA content. | [3][5] |
| Apoptosis | Induction of apoptosis at higher concentrations or prolonged exposure. | Can lead to apoptosis following mitotic catastrophe. | |
| Protein Phosphorylation | Decreased phosphorylation of MASTL substrates (e.g., ENSA/ARPP19). | Complete loss of MASTL-mediated phosphorylation. | [1] |
| Downstream Signaling | Attenuation of AKT/mTOR and Wnt/β-catenin signaling pathways. | Sustained impact on AKT/mTOR and Wnt/β-catenin signaling. | [6][7] |
| Kinase-Independent Functions | Unlikely to affect scaffolding or protein-protein interaction functions. | Abrogates both kinase-dependent and -independent functions. | [8][9] |
MASTL Signaling Pathways
The following diagrams illustrate the central role of MASTL in cell cycle regulation and its crosstalk with other key signaling pathways.
Experimental Workflows
A critical aspect of validating drug-target interactions is the ability to replicate and build upon existing findings. The following diagram outlines a typical experimental workflow for comparing the effects of this compound and MASTL CRISPR knockout.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed protocols for the key experiments cited in this guide.
CRISPR/Cas9-Mediated Knockout of MASTL
Objective: To generate a stable cell line with a functional knockout of the MASTL gene.
Materials:
-
Target cancer cell line
-
Lentiviral vectors expressing Cas9 and a MASTL-specific guide RNA (gRNA)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
PCR reagents and primers for genomic DNA validation
-
Anti-MASTL antibody for Western blot validation
Protocol:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the MASTL gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation:
-
Genomic DNA: Extract genomic DNA from expanded clones and perform PCR followed by Sanger sequencing to confirm the presence of insertions or deletions (indels) in the MASTL gene.
-
Protein Expression: Perform Western blotting using an anti-MASTL antibody to confirm the absence of MASTL protein expression.
-
Cell Viability Assay (WST-8)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
Wild-type and MASTL knockout cells
-
This compound
-
96-well plates
-
WST-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of cells treated with this compound or with MASTL knockout.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Proteins
Objective: To assess the phosphorylation status of MASTL substrates and downstream signaling proteins.
Materials:
-
Cell lysates from treated and control cells
-
Phosphatase and protease inhibitor cocktails
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ENSA, p-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
By employing these methodologies and comparing the resulting data, researchers can effectively validate the on-target effects of this compound and gain a deeper understanding of the multifaceted roles of MASTL in cellular processes and disease. This comprehensive approach is essential for the successful development of novel anticancer therapeutics targeting this important kinase.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Mitotic Inhibitors: Mastl-IN-4 versus PLK1 and Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Mitosis, the process of cell division, presents a key therapeutic window for anticancer drug development. Several classes of small molecule inhibitors targeting critical mitotic kinases have emerged as promising therapeutic strategies. This guide provides an objective comparison of a novel Mastl (Greatwall) kinase inhibitor, Mastl-IN-4, with established inhibitors of Polo-like kinase 1 (PLK1) and Aurora kinases. This comparison is based on available preclinical data for representative compounds of each class, highlighting their mechanisms of action, anti-proliferative activity, and selectivity.
Mechanism of Action: Distinct Roles in Mitotic Progression
The three classes of inhibitors target different key regulators of mitosis, leading to distinct cellular phenotypes and downstream consequences.
Mastl Kinase: Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary role is to indirectly inhibit the tumor suppressor protein phosphatase 2A (PP2A).[1][2] By phosphorylating its substrates, ARPP19 and ENSA, Mastl prevents them from binding to and inhibiting PP2A. This ensures the maintenance of a highly phosphorylated state of mitotic proteins, which is essential for proper entry into and progression through mitosis. Inhibition of Mastl leads to the premature activation of PP2A, resulting in the dephosphorylation of key mitotic substrates, leading to mitotic collapse, chromosome segregation errors, and ultimately cell death.[2][3]
PLK1: Polo-like kinase 1 (PLK1) is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] PLK1 is an ATP-dependent serine/threonine kinase.[6] Inhibitors of PLK1 are typically ATP-competitive and block its kinase activity.[4][6] This inhibition disrupts the formation of the mitotic spindle, activates the spindle assembly checkpoint, and leads to a prolonged mitotic arrest, which ultimately triggers apoptosis or mitotic catastrophe.[4][5]
Aurora Kinases: The Aurora kinase family consists of three members (A, B, and C) that play distinct but crucial roles in mitosis.[7][8] Aurora A is primarily involved in centrosome maturation and the formation of a bipolar spindle.[7][8] Aurora B is a component of the chromosomal passenger complex and is essential for proper chromosome attachment to the spindle, the spindle assembly checkpoint, and cytokinesis.[7][9] Aurora kinase inhibitors can be selective for Aurora A or B, or be pan-Aurora inhibitors. Inhibition of Aurora A leads to defects in spindle formation and mitotic arrest, while inhibition of Aurora B results in chromosome misalignment, failure of cytokinesis, and polyploidy, followed by apoptosis.[7][9]
Signaling Pathway Diagram
Caption: Simplified signaling pathways of Mastl, PLK1, and Aurora kinases and their respective inhibitors.
Quantitative Comparison of In Vitro Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative inhibitors from each class against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Mastl Inhibitor (MKI-1/MKI-2) In Vitro Activity
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| MKI-2 | MCF7 (Breast) | ~56 | [10] |
| MKI-2 | BT549 (Breast) | ~124 | [10] |
| MKI-2 | MDA-MB-468 (Breast) | ~100 | [10] |
| MKI-2 | 4T1 (Mouse Breast) | ~80 | [10] |
Note: Data for this compound is limited. MKI-1 and MKI-2 are presented as representative potent Mastl inhibitors.
Table 2: PLK1 Inhibitor (Volasertib) In Vitro Activity
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Volasertib (B1683956) | MOLM14 (AML) | 4.6 | [6] |
| Volasertib | HL-60 (AML) | 5.8 | [6] |
| Volasertib | MV4;11 (AML) | 4.6 | [6] |
| Volasertib | K562 (CML) | 14.1 | [6] |
| Volasertib | HEL (Erythroleukemia) | 17.7 | [6] |
| Volasertib | CHLA-136 (Neuroblastoma) | 6.0 | [5] |
| Volasertib | Rh18 (Rhabdomyosarcoma) | 135 | [5] |
Table 3: Aurora Kinase Inhibitor (Alisertib - MLN8237) In Vitro Activity
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Alisertib (B1683940) | HCT-116 (Colorectal) | 15 - 469 | [7] |
| Alisertib | Multiple Myeloma Cell Lines | 3 - 1710 | [11] |
| Alisertib | MCF7 (Breast) | 15,780 | [12] |
| Alisertib | MDA-MB-231 (Breast) | 10,830 | [12] |
| Alisertib | Various CRC Cell Lines | 60 - >5000 | [13] |
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities.
-
Mastl Inhibitors: MKI-2, a potent Mastl inhibitor, has been shown to be selective for Mastl over other AGC kinases such as ROCK1, AKT1, PKACα, and p70S6K.[10]
-
PLK1 Inhibitors: Volasertib is a potent inhibitor of PLK1 (IC50 = 0.87 nM) and also inhibits PLK2 and PLK3 at slightly higher concentrations (IC50 = 5 nM and 56 nM, respectively).[6][14] It shows high selectivity against a large panel of other kinases.[6]
-
Aurora Kinase Inhibitors: Alisertib is a selective inhibitor of Aurora A kinase (IC50 = 1.2 nM) with over 200-fold selectivity for Aurora A over Aurora B in cellular assays.[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. Below are outlines of common experimental protocols used to evaluate these mitotic inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow Diagram
References
- 1. In vitro kinase assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to MASTL Inhibition: Mastl-IN-4 Treatment vs. MASTL siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitotic progression and a promising therapeutic target in oncology.[1] Its primary function is the inhibition of Protein Phosphatase 2A (PP2A), a key tumor suppressor, thereby ensuring the timely phosphorylation of mitotic substrates.[2] Dysregulation of MASTL is implicated in chromosomal instability and the progression of various cancers.[1][3]
This guide provides an objective comparison of two distinct methodologies for interrogating MASTL function: pharmacological inhibition using the small molecule Mastl-IN-4 and genetic knockdown via small interfering RNA (siRNA). We present a summary of their mechanisms of action, comparative phenotypic effects based on available data for MASTL inhibitors and siRNA, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound is a potent small molecule inhibitor that targets the kinase activity of the MASTL protein. By occupying the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of MASTL's downstream substrates, primarily members of the ARPP/ENSA family. This leads to the reactivation of the PP2A-B55 phosphatase complex, which can then dephosphorylate CDK1 substrates, ultimately leading to mitotic disruption.[4]
MASTL siRNA operates through the RNA interference (RNAi) pathway. These short, double-stranded RNA molecules are designed to be complementary to the MASTL mRNA sequence. Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target MASTL mRNA. This post-transcriptional gene silencing leads to a significant reduction in the overall levels of the MASTL protein.[5]
Phenotypic Comparison
The following sections and tables summarize the observed phenotypic outcomes of inhibiting MASTL function through small molecule inhibitors and siRNA knockdown. It is important to note that while this guide is centered on this compound, specific quantitative data for this compound is limited in publicly available literature. Therefore, data from other well-characterized MASTL inhibitors, such as MKI-1 and MKI-2, are used as a proxy to represent the effects of a small molecule inhibitor.
Quantitative Data Summary
| Parameter | This compound (and other small molecule inhibitors) | MASTL siRNA Knockdown |
| Mechanism | Inhibition of MASTL kinase activity | Post-transcriptional silencing of MASTL mRNA |
| Target | MASTL protein (ATP-binding site) | MASTL messenger RNA |
| Cellular IC50 | MKI-2: 142.7 nM (in breast cancer cells)[6] | Not Applicable |
| Effect on Cell Viability | Dose-dependent reduction in viability[6] | Significant reduction in viable cell number[2] |
| Induction of Apoptosis | Induction of apoptosis, characterized by PARP cleavage[4] | Induction of apoptosis and mitotic catastrophe[2] |
| Cell Cycle Progression | Mitotic arrest, leading to an increase in aberrant nuclei[4] | G2/M arrest and subsequent mitotic catastrophe[2][7] |
| Effect on Downstream Targets | Decreased phosphorylation of ENSA/ARPP19[4] | Reduction in total MASTL protein levels[8] |
Qualitative Phenotypic Comparison
Both treatment with a MASTL inhibitor and knockdown of MASTL via siRNA result in similar overall phenotypic consequences, stemming from the disruption of normal mitotic processes. These include:
-
Mitotic Catastrophe: A form of cell death that occurs during mitosis as a result of premature or improper chromosome segregation.[2] This is a hallmark of MASTL inhibition.
-
Reduced Oncogenic Properties: Inhibition of MASTL has been shown to decrease anchorage-independent growth and mammosphere formation in breast cancer cells.[2]
-
Enhanced Radiosensitivity: Both approaches have been demonstrated to sensitize cancer cells to radiation therapy.[1][4]
A key difference lies in the nature of the inhibition. Small molecule inhibitors like this compound offer a rapid and reversible means of inhibiting MASTL's enzymatic function. In contrast, siRNA-mediated knockdown provides a more sustained depletion of the MASTL protein, which can be advantageous for studying the long-term consequences of MASTL loss.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
WST-8 Staining: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound or transfection with MASTL siRNA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
MASTL Signaling Pathway
Caption: The MASTL signaling pathway and points of intervention for this compound and MASTL siRNA.
Experimental Workflow: Phenotypic Comparison
Caption: A generalized workflow for the comparative phenotypic analysis of this compound and MASTL siRNA.
Conclusion
Both this compound and MASTL siRNA represent powerful tools for investigating the biological roles of MASTL kinase. The choice between these two approaches will largely depend on the specific experimental objectives. This compound and other small molecule inhibitors are well-suited for studies requiring acute and reversible inhibition of MASTL's enzymatic activity, and they hold potential for further therapeutic development. MASTL siRNA provides a highly specific and potent method for depleting the total MASTL protein pool, making it an invaluable tool for validating on-target effects of small molecules and for exploring the consequences of long-term MASTL loss. A comprehensive understanding of both methodologies will empower researchers to design robust experiments to further elucidate the multifaceted functions of MASTL in both normal physiology and disease.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mastl-IN-4 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mastl-IN-4, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), with other available alternatives. This document outlines supporting experimental data and detailed protocols to facilitate the validation of this compound in MASTL-null oocytes or cell lines.
MASTL, also known as Greatwall kinase, is a critical regulator of mitosis.[1] Its primary role is to phosphorylate and activate the protein phosphatase 2A (PP2A) inhibitors, ARPP19 and ENSA.[1] This action is essential for maintaining the high activity of cyclin-dependent kinase 1 (CDK1) required for proper mitotic progression.[2] Given its role in cell cycle control, MASTL has emerged as a promising therapeutic target in oncology.[1]
This guide focuses on validating the activity of this compound, a potent MASTL inhibitor. While direct studies validating this compound in MASTL-null systems are not yet publicly available, this guide proposes a robust validation strategy based on successful approaches with other potent MASTL inhibitors, such as MKI-2. The principle relies on phenocopying the known effects of MASTL deletion.
Comparative Analysis of MASTL Inhibitors
A critical aspect of validating a new inhibitor is comparing its performance against existing alternatives. The following table summarizes the in vitro potency of this compound and other known MASTL inhibitors.
| Inhibitor | Target | IC50 / pIC50 | Assay Type |
| This compound (Exemplified Compound) | MASTL | pIC50 = 9.19 (equivalent to ~0.065 nM) | FRET-based kinase assay[3] |
| MKI-2 | MASTL | 37.44 nM (in vitro), 142.7 nM (cellular) | ADP-Glo Kinase Assay, Immunofluorescence[4][5] |
| MKI-1 | MASTL | 9.9 µM | Not specified[4] |
| GKI-1 | MASTL | 10 µM | Not specified[4] |
| Flavopiridol | MASTL | 82.1 nM (EC50) | In vitro kinase assay[6] |
| MA4 | MASTL | 0.56 µM | Not specified[7] |
Validating this compound Activity in MASTL-Null Systems
The most definitive method to validate the on-target activity of a kinase inhibitor is to demonstrate its lack of effect in cells or organisms genetically depleted of the target kinase. Based on studies with the potent MASTL inhibitor MKI-2, which phenocopies the characteristics of MASTL-null oocytes, a similar approach is recommended for this compound.[4][8]
MASTL-null oocytes exhibit a distinct phenotype characterized by:
-
Delayed onset and completion of anaphase I.[9]
-
Reassembly of a nuclear structure with decondensed chromatin following meiosis I.[9][11]
The proposed validation experiment would involve treating wild-type oocytes with this compound and observing if these same phenotypic changes occur. Similarly, in MASTL-null cell lines, this compound should not exhibit the same anti-proliferative or cell cycle effects observed in wild-type cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their validation studies.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantitatively measures the activity of MASTL kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant MASTL enzyme
-
MASTL substrate (e.g., recombinant ENSA or ARPP19)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction: In a multiwell plate, combine the recombinant MASTL enzyme, its substrate, and varying concentrations of the inhibitor (e.g., this compound) in kinase reaction buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ATP concentration. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Mammosphere Formation Assay
This assay assesses the ability of an inhibitor to target cancer stem-like cells, which are often resistant to conventional therapies.
Materials:
-
Breast cancer cell line (e.g., MCF7, MDA-MB-231)
-
Mammosphere culture medium (serum-free medium supplemented with growth factors)
-
Ultra-low attachment plates
-
This compound
Procedure:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Seeding: Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Quantification: Count the number of mammospheres (spherical colonies >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) and compare the MFE of treated cells to control cells to determine the effect of the inhibitor.
Colony Formation Assay
This assay evaluates the long-term proliferative potential of cells after treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 2-3 days with fresh medium containing the inhibitor.
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control and assess the dose-dependent effect of the inhibitor on colony formation.
Signaling Pathways and Experimental Workflows
Visual representations of the MASTL signaling pathway and a general experimental workflow for inhibitor validation are provided below using Graphviz (DOT language).
Caption: The MASTL signaling pathway in mitotic regulation.
Caption: Experimental workflow for validating MASTL inhibitor activity.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. Avelos Therapeutics presents new MASTL inhibitors | BioWorld [bioworld.com]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 9. Mastl is required for timely activation of APC/C in meiosis I and Cdk1 reactivation in meiosis II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastl/PP2A regulate Cdk1 in ooycte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of MASTL Inhibitors: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of MASTL (Microtubule-associated serine/threonine kinase-like) inhibitors against a panel of kinases, offering insights into their selectivity and potential off-target effects. While comprehensive kinome scan data for a specific inhibitor designated as Mastl-IN-4 is not publicly available, this guide will present data for a well-characterized selective MASTL inhibitor, MKI-2, to illustrate the principles of cross-reactivity profiling.
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] Its role in phosphorylating endosulfine alpha (ENSA) and Arpp19, which in turn inhibit the PP2A-B55 phosphatase, is essential for maintaining the phosphorylation of CDK1 substrates and ensuring proper entry into and progression through mitosis.[2][3] Dysregulation of MASTL has been implicated in various cancers, making it an attractive therapeutic target.[4][5] The development of potent and selective MASTL inhibitors is a key objective in oncology drug discovery.
Kinase Inhibition Profile of MKI-2
To assess the selectivity of MASTL inhibitors, we present the cross-reactivity data for MKI-2, a potent and selective MASTL inhibitor.[6] The inhibitory activity of MKI-2 was evaluated against a panel of related AGC kinases. The results demonstrate a high degree of selectivity for MASTL.
| Kinase Target | MKI-2 IC50 (nM) | Kinase Family | Notes |
| MASTL | 37.44 | AGC | Primary Target [6] |
| ROCK1 | > 1000 | AGC | High selectivity observed.[6] |
| AKT1 | > 1000 | AGC | High selectivity observed.[6] |
| PKACα | > 1000 | AGC | High selectivity observed.[6] |
| p70S6K | > 1000 | AGC | High selectivity observed.[6] |
Table 1: Inhibitory activity of MKI-2 against a panel of AGC family kinases. The data shows that MKI-2 is highly selective for its primary target, MASTL, with significantly lower or no activity against other closely related kinases at the tested concentrations.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. Standardized, high-throughput screening methods are employed to assess the inhibitor's activity against a broad range of kinases. Below are detailed protocols for two widely used kinase profiling platforms.
Radiometric Kinase Assay (e.g., ³³PanQinase™ Assay)
This method quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate by the kinase.[7]
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP is typically kept at the Kₘ for each kinase to ensure accurate IC₅₀ determination.[8]
-
Incubation: Allow the reaction to proceed for 60-120 minutes at a controlled temperature (e.g., 30°C).[7]
-
Termination and Washing: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. Wash the plates extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter plates using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.
Materials:
-
Purified recombinant kinases and their specific substrates
-
Test inhibitor
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense serial dilutions of the test inhibitor or DMSO into the wells of a 384-well plate.
-
Kinase Reaction: Add a mixture of the recombinant kinase and its substrate in the reaction buffer to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine IC₅₀ values as described for the radiometric assay.
Visualizing the MASTL Signaling Pathway and Experimental Workflow
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.
Caption: The MASTL signaling pathway in mitotic progression.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Mastl-IN-4 and Other Greatwall Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Mastl-IN-4 and other known inhibitors of Greatwall kinase (Mastl). This document synthesizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in cancer research and drug discovery.
Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a pivotal regulator of mitotic progression.[1][2][3] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4] This phosphorylation event transforms ENSA/ARPP19 into potent inhibitors of the protein phosphatase 2A complex (PP2A-B55).[4] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous CDK1 substrates, thereby ensuring robust entry into and progression through mitosis.[4] Given its role in cell cycle control and its overexpression in various cancers, GWL has emerged as a promising therapeutic target.[1] This guide compares several small-molecule inhibitors developed to target this kinase.
The Greatwall Kinase Signaling Pathway
The diagram below illustrates the central role of Greatwall kinase in the regulation of mitotic entry. Cdk1 activates GWL, which in turn phosphorylates and activates the ENSA/ARPP19 proteins. These activated proteins then inhibit the PP2A-B55 phosphatase, leading to the accumulation of phosphorylated Cdk1 substrates that drive the cell into mitosis. Small-molecule inhibitors, such as this compound, directly target the kinase activity of GWL, thereby disrupting this pathway.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL is the human orthologue of Greatwall kinase that facilitates mitotic entry, anaphase and cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MASTL - Wikipedia [en.wikipedia.org]
- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis of Mastl-IN-4 binding to the MASTL kinase domain
A Comparative Guide to MASTL Kinase Domain Inhibitors
This guide provides a detailed comparison of small molecule inhibitors targeting the Microtubule-associated serine/threonine kinase-like (MASTL) kinase domain. MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression and its overexpression is implicated in several cancers, making it a promising therapeutic target.[1][] This document summarizes the performance of key inhibitors, presents supporting experimental data, and provides detailed methodologies for the cited experiments to aid researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro efficacy and cellular activity of various MASTL inhibitors.
| Table 1: In Vitro Kinase Inhibition | |||
| Compound | Target | IC50 | Assay Type |
| MKI-1 | MASTL | 9.9 μM | In vitro kinase assay |
| MKI-2 | MASTL | 37.44 nM | In vitro kinase assay |
| GKI-1 | MASTL | 5–9 μM | In vitro kinase assay |
| Flavopiridol | MASTL | 82.1 nM (EC50) | In vitro kinase assay |
| MASTL/Aurora A-IN-1 | MASTL | 0.56 μM | Not Specified |
| MASTL-IN-3 | MASTL | pIC50 = 9.10 M | Not Specified |
| Table 2: Cellular Activity of MASTL Inhibitors | |||
| Compound | Cell Line | Effect | Reference |
| MKI-1 | MCF7, T47D (Breast Cancer) | Inhibited colony and mammosphere formation.[1] | [1] |
| MKI-2 | Breast Cancer Cells | Cellular IC50 of 142.7 nM.[3] | [3] |
| GKI-1 | MCF7 (Breast Cancer) | Slightly reduced colony formation.[1] | [1] |
| MASTL/Aurora A-IN-1 | SR, K-562, MDA-MB-435, MOLT-4, SK-MEL-2 | Potent anticancer activity (GI50 values of 0.023-0.051 μM).[4] | [4] |
| MASTL-IN-2 | MIA PaCa (Pancreatic Cancer) | IC50 of 2.8 nM for proliferation inhibition.[4] | [4] |
Inhibitor Performance Summary
-
MKI-1 has demonstrated antitumor activity in breast cancer models, effectively inhibiting colony and mammosphere formation.[1] It acts via the PP2A-c-Myc axis.[1]
-
MKI-2 is a potent and selective MASTL inhibitor with a significantly lower IC50 value compared to MKI-1 and GKI-1, showing superior in vitro inhibition of MASTL.[3] It induces mitotic arrest in breast cancer cells and does not significantly modulate other AGC kinases like ROCK1, AKT, p70S6K, and PKA Cα.[3]
-
GKI-1 inhibits MASTL kinase activity but shows less pronounced cellular effects compared to MKI-1 and may have off-target effects.[1]
-
Flavopiridol , a natural product, has been identified as a potent MASTL inhibitor that induces cell cycle arrest and apoptosis in breast cancer cells.[5]
-
MASTL/Aurora A-IN-1 is a dual inhibitor targeting both MASTL and Aurora A kinases, exhibiting broad-spectrum anticancer activity.[4]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for measuring the kinase activity of MASTL and the inhibitory effects of compounds.
Materials:
-
Recombinant MASTL protein
-
Kinase buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)[6]
-
ATP (cold and radiolabeled [γ-³²P]ATP)[6]
-
Substrate (e.g., recombinant full-length human Arpp19 or ENSA)[6]
-
Test inhibitors
-
SDS-PAGE equipment
-
Phosphor screen or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MASTL protein, and the substrate.[6]
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold and [γ-³²P]ATP.[6]
-
Incubate the reaction at 30°C for 30 minutes.[6]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of the radioactive phosphate (B84403) into the substrate.[7]
-
Quantify the signal to determine the extent of inhibition and calculate IC50 values.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to the MASTL kinase.
Materials:
-
MASTL kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compounds
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate the plate at room temperature for 1 hour.[8]
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.[8]
-
The ratio of the two emission signals is used to determine the binding of the tracer to the kinase, which is competed by the inhibitor.
Cell-Based Assays for Oncogenic Properties
Colony Formation Assay:
-
Seed breast cancer cells (e.g., MCF7) at a low density in 6-well plates.
-
Treat the cells with the MASTL inhibitor or a vehicle control.
-
Allow the cells to grow for 1-2 weeks, with media and treatment changes as necessary.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies to assess the effect of the inhibitor on anchorage-independent growth.[1][9]
Mammosphere Formation Assay:
-
Culture breast cancer cells in serum-free mammosphere-forming medium in ultra-low attachment plates.
-
Treat the cells with the MASTL inhibitor or a vehicle control.
-
Allow mammospheres to form for 7-10 days.
-
Count the number and measure the size of the mammospheres to evaluate the inhibitor's effect on cancer stem-like cell properties.[1][9]
Visualizations
Caption: The MASTL signaling pathway in mitotic progression.
Caption: Experimental workflow for comparing MASTL inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different generations of MASTL inhibitors
A Comparative Guide to Different Generations of MASTL Inhibitors for Researchers and Drug Development Professionals
The landscape of MASTL (Microtubule-associated serine/threonine kinase-like) inhibitors is rapidly evolving, offering increasingly potent and selective tools for cancer research and therapeutic development. MASTL, a key regulator of mitotic progression, has emerged as a promising target due to its overexpression in various cancers and its critical role in cell cycle control. This guide provides a head-to-head comparison of different generations of MASTL inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.
The Evolution of MASTL Inhibitors
MASTL inhibitors can be broadly categorized into three generations based on their potency, selectivity, and stage of development.
-
First-Generation Inhibitors (e.g., GKI-1, MKI-1): These early-stage inhibitors demonstrated the feasibility of targeting MASTL but were characterized by micromolar potency and, in some cases, limited cellular activity or off-target effects.
-
Second-Generation Inhibitors (e.g., MKI-2): This generation marked a significant advancement, with inhibitors exhibiting nanomolar potency and improved selectivity, leading to more pronounced anti-cancer effects in preclinical models.[1][2]
-
Third-Generation Inhibitors: Representing the cutting edge of MASTL inhibitor development, these compounds, some of which are in early preclinical development, display high potency with pIC50 values in the low nanomolar range and are being optimized for selectivity and pharmacokinetic properties.[3][4]
Quantitative Comparison of MASTL Inhibitors
The following tables summarize the available quantitative data for representative MASTL inhibitors from each generation.
Table 1: In Vitro and Cellular Potency of MASTL Inhibitors
| Inhibitor | Generation | In Vitro IC50 (MASTL) | Cellular IC50 (pENSA/MASTL activity) | Cell Line | Reference |
| GKI-1 | First | 5-10 μM | Not Reported | HeLa | [1] |
| MKI-1 | First | 9.9 μM | Not Reported | Breast Cancer Cells | [5] |
| MKI-2 | Second | 37.44 nM | 142.7 nM | Breast Cancer Cells | [1] |
| Pfizer Cpd [I] | Third | Not Reported | 1.1 nM (pENSA IC50) | MIA PaCa-2 | [3] |
| Pfizer Cpd [II] | Third | Not Reported | 2.8 nM (pENSA IC50) | MIA PaCa-2 | [3] |
| Avelos Cpd | Third | pIC50 = 9.19 | pIC50 = 7.35 | HeLa | [4] |
Table 2: Selectivity Profile of MASTL Inhibitors
| Inhibitor | Generation | Off-Target Kinases Inhibited (IC50) | Notes | Reference |
| GKI-1 | First | ROCK1 (~11 µM), PKA (>40 µM) | Weakly affects PKA. | |
| MKI-2 | Second | No significant inhibition of ROCK1, AKT, p70S6K, PKA Cα | Demonstrates good selectivity against other AGC kinases. | [1] |
| Third-Gen | Third | Data not publicly available | Generally described as "highly selective". | [3][6][7][8] |
MASTL Signaling Pathway
MASTL primarily functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[9] This phosphorylation event turns them into potent inhibitors of the protein phosphatase 2A (PP2A) complex, a key tumor suppressor.[9] Inhibition of PP2A leads to the sustained phosphorylation of CDK1 substrates, promoting mitotic entry and progression.[9] The development of MASTL inhibitors aims to reactivate PP2A, leading to mitotic arrest and cell death in cancer cells.
Experimental Protocols
Detailed methodologies for key assays used in the evaluation of MASTL inhibitors are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies MASTL kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human MASTL enzyme
-
MASTL substrate (e.g., recombinant ENSA or a suitable peptide)
-
MASTL inhibitors (e.g., GKI-1, MKI-1, MKI-2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
96-well or 384-well white plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Kinase Reaction Buffer, recombinant MASTL enzyme, and the MASTL substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the MASTL inhibitors in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add 5 µL of the Kinase Reaction Mix to each well.
-
To initiate the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for MASTL if known.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay measures the metabolic activity of viable cells to assess the cytotoxic effects of MASTL inhibitors.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HeLa, MIA PaCa-2)
-
Complete cell culture medium
-
MASTL inhibitors
-
WST-8 Cell Proliferation Assay Kit
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the MASTL inhibitors in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted inhibitors or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-8 Reagent Addition:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute to ensure a uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data on a dose-response curve.
-
Conclusion
The progression from first to third-generation MASTL inhibitors demonstrates a significant leap in potency and selectivity. While first-generation compounds were valuable as proof-of-concept tools, the nanomolar efficacy of second and third-generation inhibitors makes them highly promising candidates for further preclinical and clinical development. The enhanced selectivity of newer generation inhibitors is also crucial for minimizing off-target effects and improving the therapeutic window. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel MASTL inhibitors as they emerge.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly potent and selective MASTL inhibitors disclosed | BioWorld [bioworld.com]
- 4. Avelos Therapeutics presents new MASTL inhibitors | BioWorld [bioworld.com]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of potent and selective inhibitors of MASTL - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antitumor Effects of Mastl-IN-4 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl) has emerged as a promising therapeutic target in oncology. Upregulated in a variety of cancers, Mastl plays a crucial role in mitotic progression, and its inhibition can lead to mitotic catastrophe and subsequent cell death in cancer cells. This guide provides a comparative overview of Mastl-IN-4, a potent Mastl inhibitor, and other emerging alternatives. The focus is on the validation of antitumor effects using patient-derived xenograft (PDX) models, which are increasingly recognized for their ability to recapitulate the heterogeneity and clinical response of human tumors. While direct comparative in vivo studies in PDX models for all listed inhibitors are not yet publicly available, this guide synthesizes the existing preclinical data to offer a valuable resource for researchers in the field.
Comparative Analysis of Mastl Inhibitors
The development of small molecule inhibitors targeting Mastl kinase is an active area of research. Several compounds, including this compound, MKI-1, and MKI-2, have shown promise in preclinical studies. The following table summarizes the available quantitative data for these inhibitors.
| Inhibitor | Target | pIC50 / IC50 | Reported Antitumor Activity | Reference |
| This compound | Mastl | pIC50: 9.15 | Demonstrates anti-proliferative activity. | N/A |
| MKI-1 | Mastl | IC50: 9.9 µM (in vitro kinase assay) | Exerts antitumor and radiosensitizer activities in breast cancer models in vitro and in vivo. | [1] |
| MKI-2 | Mastl | IC50: 37.44 nM (recombinant Mastl), 142.7 nM (cellular) | Shows potent antitumor activities by inducing mitotic catastrophe in breast cancer cells. | [2][3] |
It is important to note that the reported values are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Study
A generalized protocol for establishing PDX models and evaluating the in vivo efficacy of a Mastl inhibitor is outlined below. This protocol is based on standard methodologies in the field.
1. Tumor Tissue Implantation:
-
Fresh tumor tissue from a consenting patient is obtained under sterile conditions.
-
The tissue is minced into small fragments (approximately 2-3 mm³).
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG)) are anesthetized.
-
A small incision is made on the flank of the mouse, and a tumor fragment is subcutaneously implanted.
-
The incision is closed with surgical clips or sutures.
-
Mice are monitored for tumor growth.
2. PDX Model Expansion:
-
Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized.
-
The tumor is sterilely excised and can be passaged into a new cohort of mice (P1) for expansion.
-
A portion of the tumor tissue should be cryopreserved for future use and another portion fixed for histological and molecular analysis to ensure fidelity with the original patient tumor.
3. In Vivo Efficacy Study:
-
Once tumors in the P1 or subsequent passages reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives the Mastl inhibitor (e.g., this compound) at a predetermined dose and schedule, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
The control group receives the vehicle used to dissolve the inhibitor.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body weight of the mice is also monitored as an indicator of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined endpoint, or if signs of excessive toxicity are observed.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
4. Data Analysis:
-
Tumor growth inhibition (TGI) is a key metric for assessing efficacy. It can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment and control groups.
Visualizing the Science
Mastl Signaling Pathway
The following diagram illustrates the central role of Mastl in mitotic progression and how its inhibition can lead to antitumor effects.
Experimental Workflow for PDX Studies
The following diagram outlines the key steps involved in conducting a preclinical study using patient-derived xenografts to evaluate a novel therapeutic agent like this compound.
Logical Comparison of Therapeutic Strategies
This diagram provides a logical comparison of targeting Mastl with a small molecule inhibitor versus other potential therapeutic approaches.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Potential Synergy of Mastl-IN-4 with Anticancer Drugs: A Comparative Guide
While direct experimental evidence for the synergistic effects of Mastl-IN-4 with other anticancer drugs is not yet available in published literature, compelling data from studies on other inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) strongly suggest a high potential for synergistic interactions. This guide provides a comparative overview of the performance of MASTL inhibitors in combination with chemotherapy and radiotherapy, supported by available preclinical data. The findings presented here can serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Synergy of MASTL Inhibition with Chemotherapeutic Agents
Inhibition of MASTL has been shown to sensitize cancer cells to standard chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU). This suggests that combining a MASTL inhibitor, such as this compound, with these drugs could enhance their efficacy and potentially overcome drug resistance.
Combination with Platinum-Based Chemotherapy (Cisplatin)
Studies involving the MASTL inhibitor GKI-1 have demonstrated a synergistic effect when combined with cisplatin in oral squamous cell carcinoma (OSCC) cells.[1] The inhibition of MASTL appears to increase the accumulation of DNA damage induced by cisplatin, leading to enhanced cancer cell death.[1]
Table 1: Effect of MASTL Inhibition on Cisplatin Efficacy in OSCC Cell Lines
| Cell Line | Cisplatin IC50 (µM) - Control | Cisplatin IC50 (µM) - With MASTL Inhibition (GKI-1) | Fold Sensitization |
| SCC38 | ~5 | Sensitized (IC50 comparable to MASTL/ENSA depletion) | Not explicitly quantified |
Data adapted from a study using the MASTL inhibitor GKI-1, as specific data for this compound is not available.[1]
Combination with Antimetabolites (5-Fluorouracil)
Research on colon cancer cell lines has shown that the genetic knockdown of MASTL increases sensitivity to 5-FU.[2] This sensitization is associated with the downregulation of survival-promoting proteins, suggesting that MASTL inhibition can abrogate chemoresistance.[2] While this study did not use a specific small molecule inhibitor, it provides a strong rationale for combining this compound with 5-FU.
Table 2: Qualitative Effects of MASTL Inhibition in Combination with 5-FU in Colon Cancer Cells
| Cell Line | Combination Effect | Observed Molecular Changes |
| HCT116 | Increased cell death | Downregulation of Survivin and Bcl-xL |
| SW620 | Increased cell death | Downregulation of Survivin and Bcl-xL |
Data based on studies using MASTL shRNA, as specific data for this compound is not available.[2]
Synergy of MASTL Inhibition with Radiotherapy
Preclinical studies with the MASTL inhibitor MKI-1 have revealed its potential as a potent radiosensitizer in breast cancer models.[3][4][5] The combination of MKI-1 with radiation leads to a significant reduction in cancer cell survival and tumor growth.[3][6] This effect is attributed to the inhibition of MASTL leading to the activation of the tumor suppressor protein phosphatase 2A (PP2A), which in turn enhances radiation-induced mitotic catastrophe.[3][4]
Table 3: In Vitro and In Vivo Efficacy of the MASTL Inhibitor MKI-1 as a Radiosensitizer in Breast Cancer Models
| Model System | Treatment | Outcome Measure | Result |
| MCF7 Breast Cancer Cells (In Vitro) | MKI-1 (7.5 µM) + Radiation (2.5 Gy) | Colony Formation | Significant decrease compared to radiation alone[7] |
| BT549 Xenograft (In Vivo) | MKI-1 + Radiation (6 Gy) | Tumor Growth Inhibition | 83.3% inhibition compared to control[6] |
Data from studies on the MASTL inhibitor MKI-1, as specific data for this compound is not available.[6][7]
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the key signaling pathway involving MASTL and a general workflow for assessing drug synergy.
Experimental Protocols
While specific protocols for this compound are not available, the following methodologies, adapted from studies on other MASTL inhibitors and general drug combination research, can be utilized to assess its synergistic potential.[7][8][9][10]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the anticancer drug alone, and combinations of both at fixed ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with this compound, the anticancer drug, or their combination for a specified period (e.g., 24 hours). For radiosensitization studies, irradiate the cells after drug treatment.[7]
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Calculation of Combination Index (CI)
The synergistic, additive, or antagonistic effects of the drug combination can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method.[8][9]
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination.
-
Software Analysis: Utilize software such as CompuSyn to calculate CI values based on the dose-effect data.
-
Interpretation of CI Values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Conclusion
The available preclinical data for various MASTL inhibitors strongly support the hypothesis that this compound will exhibit synergistic effects when combined with other anticancer agents, including cisplatin, 5-FU, and radiotherapy. The proposed mechanisms, primarily involving the potentiation of DNA damage and the induction of mitotic catastrophe, offer a solid rationale for further investigation. The experimental protocols outlined in this guide provide a framework for rigorously evaluating the synergistic potential of this compound in various cancer models. Such studies are crucial for unlocking the full therapeutic value of this promising new class of anticancer drugs.
References
- 1. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Mastl-IN-4 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel cancer therapeutics with a wide therapeutic window is a central theme in oncology research. Microtubule-associated serine/threonine kinase-like (Mastl) has emerged as a promising target due to its critical role in mitotic progression and its frequent upregulation in various cancers. This guide provides a comparative assessment of the therapeutic index of a potent Mastl inhibitor, Mastl-IN-4, alongside other notable alternatives in preclinical development. The objective is to offer a clear, data-driven comparison to aid researchers in their evaluation of these compounds for further investigation.
The Mastl Signaling Pathway: A Key Regulator of Mitosis
Mastl kinase is a pivotal regulator of the M-phase of the cell cycle. Its primary function is to phosphorylate and activate its substrates, ENSA and ARPP19. This action, in turn, inhibits the tumor-suppressive phosphatase PP2A. The inhibition of PP2A is crucial for maintaining the phosphorylated state of Cyclin-Dependent Kinase 1 (CDK1) substrates, which is essential for mitotic entry and progression. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. Targeting Mastl offers a strategy to reactivate PP2A, leading to dephosphorylation of CDK1 substrates and ultimately causing mitotic catastrophe and cell death in cancer cells.[1][2][3]
Comparative Analysis of Mastl Inhibitors
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical determinant of its clinical potential. For preclinical assessment, this is often evaluated by comparing the inhibitor's efficacy in cancer models (e.g., IC50 in cancer cell lines, tumor growth inhibition in xenografts) with its toxicity to normal cells or tissues.
While specific quantitative data on the therapeutic index of this compound is not extensively available in the public domain, its high potency, with a reported pIC50 of 9.15, suggests a strong potential for a favorable therapeutic window. The following tables summarize the available preclinical data for this compound and its key alternatives.
In Vitro Potency and Selectivity
| Compound | Target(s) | In Vitro IC50 (Mastl) | Cellular IC50 | Notes |
| This compound | Mastl | pIC50 = 9.15 | Not Reported | High potency indicated by pIC50. |
| MKI-1 | Mastl | 9.9 µM[1] | Not Reported | Shows minimal effects on normal breast cells compared to cancer cells.[1][4] |
| MKI-2 | Mastl | 37.44 nM[5] | 142.7 nM[5] | Highly potent and selective over other AGC kinases.[5] |
| MA4 | Mastl, Aurora A | 0.56 µM[6] | Not Reported | Dual inhibitor with a favorable pharmacokinetic profile and selectivity for cancer cells.[6] |
Preclinical In Vivo Efficacy and Toxicity
| Compound | Preclinical Model | Dosing | Efficacy | Toxicity |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| MKI-1 | BT549 breast cancer xenograft[4] | 50 mg/kg, i.p. | Reduced tumor growth.[4] | No notable changes in body weight, suggesting low gross toxicity.[4] |
| MKI-2 | 4T1 breast tumor model | Not Reported | Reported to have antitumor activities.[5] | Not Reported |
| MA4 | Not Reported | Not Reported | Potent anticancer activity in 3D tumor spheroids.[6] | Favorable pharmacokinetic profile and selectivity toward cancer cells over normal cell lines.[6] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the therapeutic index of kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
Mastl inhibitors (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Mastl inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Animal Xenograft Model for In Vivo Efficacy and Toxicity
This model is used to evaluate the anti-tumor activity and systemic toxicity of a drug candidate in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Mastl inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in sterile PBS or medium, with or without Matrigel. Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Mastl inhibitor and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as a general indicator of toxicity.
-
Toxicity Assessment: Observe the mice for any signs of toxicity, such as changes in behavior, appetite, or physical appearance. At the end of the study, major organs may be collected for histological analysis.
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth inhibition. The therapeutic index can be estimated by comparing the effective dose (e.g., the dose that causes significant tumor growth inhibition) to the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Conclusion
Mastl inhibitors represent a promising class of targeted therapies for a range of cancers. While this compound demonstrates high potency, a comprehensive assessment of its therapeutic index requires further investigation, particularly concerning its in vivo efficacy and toxicity profile. The available data on alternatives such as MKI-1, MKI-2, and MA4 provide a valuable comparative landscape. MKI-1, with its demonstrated in vivo efficacy and favorable toxicity profile, and the highly potent MKI-2, stand out as significant comparators. Future studies should focus on generating robust in vivo data for this compound to fully elucidate its therapeutic potential and to position it effectively within the growing field of Mastl-targeted cancer therapies.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mastl-IN-4
For researchers and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Mastl-IN-4, a potent MASTL kinase inhibitor used in cancer research.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough hazard assessment is crucial. As with many small molecule inhibitors, it should be treated as a potentially hazardous chemical.
Assumed Hazards :
-
Harmful if swallowed or inhaled.
-
May cause skin and eye irritation.
-
Long-term toxicological properties may not be fully known.
Required Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or other chemically resistant gloves.
-
Eye Protection : Use safety glasses with side shields or goggles.
-
Lab Coat : A standard laboratory coat is mandatory.
-
Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.
II. Chemical and Physical Properties
While a comprehensive dataset for this compound is not publicly available, the following information has been gathered from research sources.
| Property | Data |
| Target | MASTL Kinase[1] |
| Potency (pIC₅₀) | 9.15[1] |
| Biological Activity | Anti-proliferative[1] |
III. Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.
Key Principles :
-
Do not mix this compound waste with incompatible waste streams. It should be collected separately unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Use approved, chemically compatible, and leak-proof containers for hazardous waste. The container must be in good condition with a secure, tight-fitting lid.
IV. Step-by-Step Disposal Procedures
A. Unused or Expired this compound (Solid)
-
Container Labeling : The primary container of the solid compound must be clearly labeled with the full chemical name ("this compound") and any known hazard warnings.
-
Segregation : Place the labeled container in a designated hazardous waste collection area.
-
Documentation : Complete any hazardous waste disposal forms required by your institution, providing all known information about the compound.
-
Pickup Request : Arrange for collection by your institution's EHS department.
B. This compound Solutions (Liquid Waste)
-
Container Selection : Collect liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Labeling : Clearly label the container as "Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s) used.
-
Storage : Store the waste container in a secondary containment bin to prevent spills. Keep the container closed when not in use.
-
Pickup : When the container is approximately 80% full, request a pickup from your EHS department.
C. Contaminated Labware (Solid Waste)
-
Collection : Items such as pipette tips, tubes, gloves, and bench paper that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Labeling : The solid waste container must be clearly labeled as "Hazardous Waste" and indicate the chemical contaminant ("this compound").
-
Disposal : Dispose of the container through your institution's hazardous waste management program.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Notify your supervisor and your institution's EHS department immediately.
-
Control : If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Cleanup : For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow for this compound
References
Personal protective equipment for handling Mastl-IN-4
Essential Safety and Handling Guide for Mastl-IN-4
This compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) and exhibits anti-proliferative activity.[1] Due to its biological activity and the lack of comprehensive toxicological data, it should be handled with caution as a potentially hazardous compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its mechanism of action, this compound should be treated as a potentially toxic substance. Assumed hazards include irritation to the skin, eyes, and respiratory tract, and potential harm if swallowed, inhaled, or absorbed through the skin.
The following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from splashes and contamination. Should be fully buttoned.[2] |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact.[2][3] Check for tears before use and dispose of them in the appropriate waste container after handling the compound.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes of chemical solutions.[2][3][4] |
| Footwear | Closed-toe Shoes | Protects feet from potential spills and falling objects.[2][3] |
| Respiratory Protection | N95 Respirator or Use of Fume Hood | Recommended when handling the solid powder to prevent inhalation.[5] All handling of the solid should be done within a certified chemical fume hood or a powder containment hood. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing (Solid Compound)
-
Location: Perform all manipulations of solid this compound within a certified chemical fume hood or a designated containment enclosure.
-
Weighing: Use a dedicated analytical balance inside the fume hood. Use anti-static weighing paper or a tared container.
-
Technique: Handle the powder carefully to avoid generating dust.
-
Post-Weighing: Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.
Solution Preparation
-
Solvent Addition: Add the solvent to the weighed solid this compound directly in the fume hood.
-
Mixing: Cap the vial securely before vortexing or sonicating to dissolve the compound.
-
Labeling: Clearly label the container with the full chemical name ("this compound"), concentration, solvent, and date of preparation.
Storage
-
Solid: Store the solid compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Solutions: Store stock solutions in clearly labeled, sealed containers at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and segregated from general laboratory trash.[5]
Solid Waste Disposal
-
Collection: Collect all contaminated solid items, including gloves, pipette tips, weighing paper, and empty vials, in a dedicated, clearly labeled hazardous waste container.[5]
-
Container: The container must be leak-proof, have a secure lid, and be labeled "Hazardous Waste" with the chemical name "this compound".[5]
Liquid Waste Disposal
-
Collection: Collect all unused or waste solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.[5]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Consult your institution's EHS guidelines for compatibility.[5]
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name, solvent, and approximate concentration.
Arranging for Disposal
-
Storage: Store sealed waste containers in a designated secondary containment area until they are ready for pickup.
-
Pickup: When the container is approximately 80% full, arrange for collection by your institution's EHS department.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (If Necessary): For a large spill or if the substance is aerosolized outside of a fume hood, evacuate the immediate area.
-
Assess and Contain: If the spill is small and you are trained to handle it, use a chemical spill kit.[5]
-
Solid Spill: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into the hazardous waste container.
-
Liquid Spill: Cover the spill with an inert absorbent material from the spill kit.
-
-
Clean: After absorbing the material, decontaminate the area with an appropriate cleaning solution.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualized Workflows and Pathways
Safe Handling and Disposal Workflow
The following diagram outlines the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
MASTL Signaling Pathway
This compound is a potent inhibitor of MASTL kinase. Understanding its target pathway is crucial for researchers. MASTL is a key regulator of mitosis, primarily through its inhibition of the phosphatase PP2A-B55.[1][6][7]
Caption: The MASTL signaling pathway in mitotic regulation.
Experimental Protocol Context: MASTL Kinase Assay Workflow
For researchers investigating the effects of this compound, a common procedure is an in vitro kinase assay to measure its inhibitory activity. The general workflow for such an experiment is outlined below.[6]
-
Cell Lysis: Culture and harvest cells (e.g., breast cancer cell lines with high MASTL expression). Lyse the cells in a buffer containing protease and phosphatase inhibitors to create a total cell lysate.[7]
-
Immunoprecipitation (IP) of MASTL:
-
Incubate the cell lysate with an anti-MASTL antibody to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) beads to capture the immunocomplexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads containing the immunoprecipitated MASTL in a kinase assay buffer.
-
Add a known MASTL substrate (e.g., recombinant ENSA or ARPP19) and ATP (often radiolabeled [γ-³²P]ATP).[6]
-
Incubate the reaction at 30°C to allow for phosphorylation.
-
To test the inhibitor, a parallel reaction is set up that includes this compound at various concentrations.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylation of the substrate (e.g., via autoradiography for radiolabeled ATP or with a phospho-specific antibody for western blotting) to determine the extent of inhibition by this compound.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
